4-Chloro-2,6-difluoroanisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-difluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNULYVUAIRSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296601 | |
| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170572-51-7 | |
| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170572-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2,6-difluoroanisole (CAS Number: 170572-51-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-difluoroanisole, also known by its systematic name 5-Chloro-1,3-difluoro-2-methoxybenzene, is a halogenated aromatic ether. Its chemical structure, featuring a methoxy group and three halogen substituents (one chlorine and two fluorine atoms) on a benzene ring, makes it a valuable building block in organic synthesis. The presence and specific arrangement of these functional groups impart unique electronic and steric properties to the molecule, rendering it a useful intermediate in the preparation of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, and outlines its potential applications and synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, experimental values for properties such as boiling point, melting point, and density are not consistently reported in the public domain. One source provides a predicted boiling point.
| Property | Value | Source |
| CAS Number | 170572-51-7 | [1][2][3][4] |
| Molecular Formula | C₇H₅ClF₂O | [2][4][5] |
| Molecular Weight | 178.56 g/mol | [4][5] |
| Predicted Boiling Point | 187.0 ± 35.0 °C | [5] |
| Melting Point | No data available | [2] |
| Density | No data available | [2] |
| Purity (typical) | 98%+ | [4] |
Synthesis
Hypothetical Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the well-established Williamson ether synthesis and would require optimization for this specific substrate.
Materials:
-
4-Chloro-2,6-difluorophenol
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN))
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of 4-chloro-2,6-difluorophenol in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a specified time to ensure complete formation of the phenoxide.
-
Slowly add the methylating agent (methyl iodide or dimethyl sulfate) to the reaction mixture.
-
The reaction may be heated to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.
Applications in Drug Development and Organic Synthesis
Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atoms in this compound can enhance metabolic stability by blocking sites of oxidation and can also participate in favorable interactions with protein targets. The chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions.
While specific examples of drug candidates derived directly from this compound are not prominent in the literature, its structural motifs are present in molecules of pharmaceutical interest. It serves as a valuable intermediate for the synthesis of more complex molecules that may find applications as:
-
Kinase Inhibitors: The substituted phenyl ring can serve as a scaffold for the synthesis of compounds that target the ATP-binding site of various kinases, which are crucial targets in oncology.
-
GPCR Modulators: The core structure can be elaborated to produce ligands for G-protein coupled receptors, a large family of drug targets involved in a wide range of physiological processes.
Potential Synthetic Transformations
The chlorine atom in this compound is susceptible to displacement via nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, making it a versatile building block.
Safety and Handling
Detailed toxicological data for this compound is not widely available. As with any chemical substance, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for organic synthesis. Its unique substitution pattern offers potential for the development of novel compounds with applications in medicinal chemistry and materials science. Further research is needed to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its utility in the creation of new bioactive molecules. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.
References
- 1. arctomsci.com [arctomsci.com]
- 2. aobchem.com [aobchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 5-Chloro-1,3-difluoro-2-methoxybenzene | CymitQuimica [cymitquimica.com]
- 5. 4-Chloro-2,6-difluorophenyl methyl ether, 5-Chloro-1,3-difluoro-2-methoxybenzene manufacturers and suppliers - chemicalbook [chemicalbook.com]
4-Chloro-2,6-difluoroanisole: A Technical Overview for Chemical Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-2,6-difluoroanisole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, synthesis, and safety profile.
Core Chemical Properties
This compound, with the CAS Registry Number 170572-51-7, is a halogenated aromatic ether. Its structure, featuring a methoxy group ortho to two fluorine atoms and para to a chlorine atom, imparts unique electronic and conformational properties that are of significant interest in medicinal chemistry and materials science.
A summary of its key identifiers and computed properties is presented in Table 1.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 170572-51-7 | ChemScene[1] |
| Molecular Formula | C₇H₅ClF₂O | ChemScene[1] |
| Molecular Weight | 178.56 g/mol | ChemScene[1] |
| Synonym(s) | 5-Chloro-1,3-difluoro-2-methoxybenzene | ChemScene[1] |
| SMILES | COC1=C(C=C(C=C1F)Cl)F | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | ChemScene |
| logP (octanol-water partition coefficient) | 2.6268 | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its preparation can be logically inferred from standard organic chemistry principles. The most probable synthetic route involves the methylation of the corresponding phenol, 4-chloro-2,6-difluorophenol. This transformation is a classic Williamson ether synthesis.
Postulated Experimental Protocol: Methylation of 4-Chloro-2,6-difluorophenol
This protocol is based on general methods for the methylation of phenols and should be optimized for specific laboratory conditions.
Materials:
-
4-Chloro-2,6-difluorophenol
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, N,N-dimethylformamide)
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2,6-difluorophenol in the chosen anhydrous solvent. Add the base portion-wise with stirring. The reaction mixture may be heated to facilitate the formation of the phenoxide salt.
-
Methylation: Cool the reaction mixture to an appropriate temperature (e.g., 0 °C or room temperature). Slowly add the methylating agent dropwise via a syringe or dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography or distillation to yield this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the proposed synthesis of this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR: A singlet for the methoxy protons (-OCH₃) is expected. The aromatic region would show a triplet for the proton at the C5 position due to coupling with the two ortho fluorine atoms.
-
¹³C NMR: The spectrum would display distinct signals for the methoxy carbon, the four unique aromatic carbons, and show characteristic carbon-fluorine couplings.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
-
IR Spectroscopy: Characteristic absorption bands would be present for C-H stretching of the aromatic ring and the methyl group, C-O-C stretching of the ether linkage, and C-F and C-Cl stretching.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of a methyl radical followed by the loss of carbon monoxide.
Safety and Handling
While a comprehensive toxicological profile is not available, safety data sheets indicate that this compound should be handled with care. It is classified as harmful if swallowed and causes skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex organic molecules. The fluorine atoms can modulate the acidity of adjacent protons and influence the binding of the molecule to biological targets. The chlorine atom provides a site for further functionalization through cross-coupling reactions. These features make it an attractive starting material for the discovery of new therapeutic agents and agrochemicals.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2,6-difluoroanisole, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete, published protocol for its synthesis and characterization, this document outlines a proposed multi-step synthetic pathway with detailed experimental procedures adapted from established methodologies for analogous compounds. Furthermore, it presents a thorough characterization profile with expected analytical data based on spectroscopic principles and data from structurally related molecules.
Physicochemical Properties
This compound, also known as 5-Chloro-1,3-difluoro-2-methoxybenzene, is a halogenated aromatic ether. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 170572-51-7 | [1] |
| Molecular Formula | C₇H₅ClF₂O | [1] |
| Molecular Weight | 178.56 g/mol | [1] |
| Purity | ≥98% (typical) | [1] |
| Appearance | Not specified (likely a colorless liquid or low-melting solid) | - |
| SMILES | COC1=C(F)C=C(Cl)C=C1F | [1] |
Proposed Synthesis Pathway
A plausible and efficient three-step synthesis of this compound is proposed, commencing from the commercially available 2,6-difluoroaniline. The pathway involves an initial chlorination, followed by a diazotization and hydrolysis to the corresponding phenol, and concludes with a methylation to yield the target anisole.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations and should be optimized for the specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-Chloro-2,6-difluoroaniline
This procedure is adapted from a known method for the chlorination of 2,6-difluoroaniline.
Reaction: 2,6-Difluoroaniline + SO₂Cl₂ → 4-Chloro-2,6-difluoroaniline
Materials:
-
2,6-Difluoroaniline
-
Sulfuryl chloride (SO₂Cl₂)
-
Glacial acetic acid
-
Pentane
-
Concentrated hydrochloric acid
-
Aqueous sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-difluoroaniline in glacial acetic acid.
-
Slowly add sulfuryl chloride to the solution.
-
Heat the mixture to 80°C and then reflux for 6 hours.
-
After cooling to room temperature, concentrate the solution under reduced pressure.
-
Stir the residue with water and pentane.
-
Filter the solid residue and wash with water.
-
Mix the resulting solid with concentrated hydrochloric acid and heat at reflux for 2 hours.
-
After cooling, carefully neutralize the solution with aqueous sodium hydroxide.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloro-2,6-difluoroaniline.
| Parameter | Value |
| Starting Material | 2,6-Difluoroaniline |
| Reagent | Sulfuryl chloride |
| Solvent | Glacial acetic acid |
| Reaction Temperature | 80°C to reflux |
| Reaction Time | 6 hours (reflux) |
| Product | 4-Chloro-2,6-difluoroaniline |
| Purity | >95% (typical) |
| Yield | Not specified |
Step 2: Synthesis of 4-Chloro-2,6-difluorophenol
This protocol is based on the general principles of the Sandmeyer reaction for the conversion of an aniline to a phenol.
Reaction: 4-Chloro-2,6-difluoroaniline → [Diazonium Salt] → 4-Chloro-2,6-difluorophenol
Materials:
-
4-Chloro-2,6-difluoroaniline
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Copper(II) sulfate (CuSO₄)
-
Water
-
Urea
Procedure:
-
In a beaker, dissolve 4-Chloro-2,6-difluoroaniline in a 30% aqueous sulfuric acid solution with heating.
-
Cool the solution to -5 to 0°C in an ice-salt bath with vigorous stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature between -5 and 0°C.
-
Continue stirring for 2 hours at this temperature.
-
Decompose any excess nitrous acid by the addition of urea until a starch-iodide test is negative.
-
In a separate flask equipped for distillation, prepare a solution of copper(II) sulfate in 50% aqueous sulfuric acid and bring it to a reflux.
-
Slowly add the cold diazonium salt solution to the hot copper sulfate solution. The resulting phenol will co-distill with water.
-
Separate the organic layer from the distillate, dry it, and purify by distillation or recrystallization to obtain 4-Chloro-2,6-difluorophenol.
| Parameter | Value |
| Starting Material | 4-Chloro-2,6-difluoroaniline |
| Reagents | NaNO₂, H₂SO₄, CuSO₄ |
| Solvent | Water |
| Reaction Temperature | -5 to 0°C (diazotization), Reflux (hydrolysis) |
| Product | 4-Chloro-2,6-difluorophenol |
| Purity | High |
| Yield | Good (typical for Sandmeyer) |
Step 3: Synthesis of this compound
This procedure is adapted from a general method for the methylation of phenols.
Reaction: 4-Chloro-2,6-difluorophenol + CH₃I → this compound
Materials:
-
4-Chloro-2,6-difluorophenol
-
Iodomethane (CH₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-2,6-difluorophenol in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Cool the mixture to 0°C in an ice bath and slowly add iodomethane.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to afford this compound.
| Parameter | Value |
| Starting Material | 4-Chloro-2,6-difluorophenol |
| Reagent | Iodomethane, Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 6-12 hours |
| Product | This compound |
| Purity | >98% |
| Yield | Good to excellent |
Characterization Workflow
A comprehensive characterization of the final product is crucial to confirm its identity and purity. The following workflow outlines the key analytical techniques to be employed.
Caption: Workflow for the characterization of this compound.
Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H NMR | |||
| -OCH₃ | ~3.9 - 4.1 | singlet (s) | - |
| Ar-H | ~6.8 - 7.2 | triplet (t) or doublet of doublets (dd) | J(H,F) ≈ 7-10 Hz |
| ¹³C NMR | |||
| -OCH₃ | ~56 - 62 | - | - |
| C-Cl | ~120 - 130 | triplet (t) | J(C,F) ≈ 3-5 Hz |
| C-H | ~110 - 115 | doublet of doublets (dd) | ¹J(C,F) ≈ 15-25 Hz, ³J(C,F) ≈ 3-5 Hz |
| C-O | ~150 - 155 | triplet (t) | J(C,F) ≈ 8-12 Hz |
| C-F | ~155 - 160 | doublet (d) | ¹J(C,F) ≈ 240-260 Hz |
| ¹⁹F NMR | ~ -110 to -130 | singlet (s) or multiplet | - |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (methyl) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 1250 - 1200 | C-O stretch (asymmetric) |
| 1100 - 1000 | C-O stretch (symmetric) |
| 1200 - 1100 | C-F stretch |
| 800 - 600 | C-Cl stretch |
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z | Interpretation |
| EI or ESI | ~178/180 | Molecular ion peak [M]⁺ (with isotopic pattern for Cl) |
| EI | ~163/165 | [M - CH₃]⁺ |
| EI | ~149/151 | [M - CHO]⁺ |
| EI | ~143 | [M - Cl]⁺ |
This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point and to optimize the described procedures to achieve the best possible results in their own laboratory settings.
References
Spectroscopic Profile of 4-Chloro-2,6-difluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2,6-difluoroanisole, a key intermediate in various synthetic applications. Due to the limited availability of a complete public dataset for this specific molecule, this guide combines available information with predicted spectroscopic values based on analogous compounds. It also details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for researchers.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are based on the analysis of substituent effects on similar aromatic compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | 7.0 - 7.2 | Triplet (t) | ~ 8 - 10 | Ar-H |
| 2 | 3.9 - 4.1 | Singlet (s) | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 155 - 160 (d, ¹JCF) | C-F |
| 2 | 130 - 135 | C-Cl |
| 3 | 115 - 120 (d, ²JCF) | C-H |
| 4 | 110 - 115 | C-OCH₃ |
| 5 | 55 - 60 | -OCH₃ |
Note: 'd' denotes a doublet due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1600 - 1450 | Strong | Aromatic C=C Stretch |
| 1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |
| 1050 - 1000 | Strong | Aryl-O Stretch (Symmetric) |
| 1200 - 1000 | Strong | C-F Stretch |
| 800 - 600 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₇H₅ClF₂O, with a molecular weight of 178.56 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 178/180 | ~ 3:1 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 163/165 | Variable | [M - CH₃]⁺ |
| 135/137 | Variable | [M - CH₃ - CO]⁺ |
| 107 | Variable | [M - CH₃ - CO - F]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for substituted anisoles like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
IR Spectroscopy
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr plates.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
-
-
Data Acquisition:
-
Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
In-depth Technical Guide: Molecular Structure and Conformation of 4-Chloro-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Chloro-2,6-difluoroanisole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages detailed structural and spectroscopic information from analogous compounds, namely anisole, 4-chloroanisole, and 2,6-difluoroanisole. By comparing the structural parameters and conformational behavior of these related molecules, this paper offers a well-grounded prediction of the geometric and conformational properties of this compound. This information is critical for professionals in drug development and scientific research who require a deep understanding of the molecule's three-dimensional structure for applications in molecular modeling, structure-activity relationship (SAR) studies, and materials science. This guide also includes standardized experimental protocols for the synthesis and spectroscopic analysis of substituted anisoles, providing a practical resource for laboratory work.
Introduction
This compound is a halogenated aromatic ether with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine and chlorine atoms on the benzene ring, along with the methoxy group, imparts unique electronic and steric properties to the molecule. A thorough understanding of its three-dimensional structure and conformational dynamics is essential for predicting its reactivity, intermolecular interactions, and biological activity.
This guide aims to provide an in-depth understanding of the molecular structure and conformation of this compound. In the absence of direct crystallographic or comprehensive spectroscopic data for the title compound in the public domain, this analysis is built upon a comparative study of structurally related and well-characterized molecules.
Predicted Molecular Structure and Conformation
The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the para-position (C4), two fluorine atoms at the ortho-positions (C2 and C6), and a methoxy group (-OCH3) at the C1 position.
Conformational Analysis
The key conformational feature of anisole and its derivatives is the orientation of the methoxy group relative to the plane of the benzene ring. This is defined by the C2-C1-O-C(methyl) dihedral angle.
For anisole itself, the planar conformation, where the methoxy group lies in the same plane as the benzene ring, is the most stable. However, the introduction of bulky substituents at the ortho-positions (C2 and C6) can induce significant steric hindrance, forcing the methoxy group to rotate out of the plane of the ring.
In the case of 2,6-difluoroanisole, the two fluorine atoms at the ortho positions create substantial steric repulsion with the methoxy group. Consequently, the most stable conformation is predicted to be one where the methoxy group is oriented perpendicular to the benzene ring. This non-planar conformation minimizes the steric strain between the ortho-substituents and the methoxy group.
Given that this compound also possesses two fluorine atoms at the ortho-positions, it is highly probable that it will adopt a similar non-planar (perpendicular) conformation for the methoxy group. The chlorine atom at the para-position is not expected to significantly influence this conformational preference, as it is located too far from the methoxy group to exert a direct steric effect.
The logical relationship leading to this conformational prediction is illustrated in the following diagram:
Predicted Structural Parameters
While precise experimental values for bond lengths and angles of this compound are not available, we can estimate these parameters based on data from analogous compounds. The following tables summarize typical bond lengths and angles for the key structural motifs.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) | Basis of Prediction |
| C-Cl (aromatic) | ~1.74 | Based on data for 4-chloroanisole. |
| C-F (aromatic) | ~1.35 | Based on data for 2,6-difluoroanisole. |
| C-O (aromatic) | ~1.36 | Based on data for anisole and its derivatives. |
| O-C (methyl) | ~1.42 | Based on data for anisole and its derivatives. |
| C-C (aromatic) | ~1.39 | Standard aromatic C-C bond length. |
| C-H (aromatic) | ~1.08 | Standard aromatic C-H bond length. |
| C-H (methyl) | ~1.09 | Standard methyl C-H bond length. |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) | Basis of Prediction |
| C-C-Cl (aromatic) | ~120 | Typical for substituted benzene rings. |
| C-C-F (aromatic) | ~120 | Typical for substituted benzene rings. |
| C1-O-C(methyl) | ~118 | Based on data for anisole and its derivatives. |
| C2-C1-C6 (aromatic) | ~120 | Typical for benzene rings. |
| H-C-H (methyl) | ~109.5 | Standard tetrahedral angle for a methyl group. |
Table 3: Predicted Dihedral Angle for this compound
| Dihedral Angle | Predicted Angle (°) | Basis of Prediction |
| C2-C1-O-C(methyl) | ~90 | Based on the expected non-planar conformation due to steric hindrance from ortho-fluorine atoms. |
Predicted Spectroscopic Data
Based on the analysis of analogous compounds, the following spectroscopic characteristics are anticipated for this compound.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Notes |
| -OCH₃ | 3.8 - 4.0 | s | - | |
| Aromatic H | 6.8 - 7.2 | t | J(H,F) ≈ 7-9 | The two equivalent aromatic protons will appear as a triplet due to coupling with the two ortho-fluorine atoms. |
Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| -OCH₃ | 55 - 60 | |
| C-Cl | 125 - 130 | |
| C-H (aromatic) | 110 - 115 | Carbon will be split by the attached fluorine (C-F coupling). |
| C-F | 155 - 160 | Carbon will be a doublet due to coupling to fluorine. |
| C-O | 150 - 155 |
Table 6: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (methyl) | 2950 - 2850 | Medium | Stretching |
| C=C (aromatic) | 1600 - 1450 | Medium | Stretching |
| C-O-C (ether) | 1250 - 1200 (asymmetric) | Strong | Stretching |
| 1050 - 1000 (symmetric) | Strong | Stretching | |
| C-F (aromatic) | 1200 - 1100 | Strong | Stretching |
| C-Cl (aromatic) | 850 - 800 | Strong | Stretching |
Experimental Protocols
The following are general experimental protocols that can be adapted for the synthesis and analysis of this compound.
Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is a common and effective method for preparing anisoles from the corresponding phenols.
Materials:
-
4-Chloro-2,6-difluorophenol
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Solvent (e.g., acetone, acetonitrile, or DMF)
-
Reaction flask with a reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve 4-Chloro-2,6-difluorophenol in the chosen solvent in a reaction flask.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to the solution to deprotonate the phenol and form the corresponding phenoxide.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (the inorganic salt byproduct) is present, remove it by filtration.
-
Transfer the filtrate to a separatory funnel and wash with water to remove any remaining base and salt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over a drying agent, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by distillation or column chromatography.
The workflow for this synthesis is depicted below:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (for a liquid sample):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a small drop of the neat liquid this compound directly onto the ATR crystal.
-
If using a transmission cell, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) and assemble the cell.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or salt plates.
-
Acquire the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the molecular structure and conformation of this compound. Based on the well-established principles of steric hindrance and the analysis of analogous compounds, a non-planar conformation with the methoxy group oriented perpendicular to the aromatic ring is proposed as the most stable arrangement. The tabulated predictions of bond lengths, bond angles, and spectroscopic data serve as a valuable reference for researchers. The inclusion of standardized experimental protocols for synthesis and analysis offers practical guidance for laboratory investigations involving this and related substituted anisoles. It is important to reiterate that these are predicted values, and future experimental studies, particularly X-ray crystallography and detailed NMR analysis, are necessary to definitively confirm the structural and conformational details of this compound.
Disclaimer
The quantitative data and structural predictions presented in this document are based on the analysis of structurally similar compounds and established chemical principles, as direct experimental data for this compound is not widely available. This information is intended for research and development purposes and should be used as a guide. Experimental verification is recommended to confirm these predictions.
4-Chloro-2,6-difluoroanisole reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity and stability of this compound (CAS No. 170572-51-7). Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and draws analogies from structurally related polychlorofluoroaromatic compounds. The guide covers anticipated reactivity in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, it explores the expected stability profile under various conditions and proposes potential degradation pathways. Detailed, adaptable experimental protocols for key transformations are provided, alongside structured data tables for analogous compounds to facilitate comparison. Visual diagrams generated using Graphviz are included to illustrate predicted reaction pathways and logical workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a foundational understanding of the chemical behavior of this compound.
Introduction
This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of a methoxy group, a chlorine atom, and two fluorine atoms on the benzene ring imparts distinct electronic properties that are expected to govern its reactivity and stability. The electron-withdrawing nature of the halogen atoms renders the aromatic ring electron-deficient, making it susceptible to nucleophilic attack. Conversely, these substituents deactivate the ring towards electrophilic aromatic substitution. The methoxy group, being an ortho-, para-director, can influence the regioselectivity of certain reactions. Understanding the interplay of these electronic effects is crucial for predicting the chemical behavior of this compound and for its effective utilization in synthetic chemistry.
Predicted Chemical Reactivity
The reactivity of this compound is primarily dictated by the electron-deficient nature of the aromatic ring. This section outlines the anticipated reactivity in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of three electron-withdrawing halogen atoms strongly activates the aromatic ring of this compound for nucleophilic aromatic substitution. In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group.
2.1.1. Regioselectivity
The two fluorine atoms are generally better leaving groups than the chlorine atom in SNAr reactions on activated aromatic systems. The fluorine atoms are positioned ortho and ortho' to the methoxy group and meta to the chlorine atom. The methoxy group is an activating group for electrophilic substitution but can have a more complex influence on nucleophilic substitution. However, the strong activation by the halogens is the dominant factor. Attack by a nucleophile is most likely to occur at the positions bearing the fluorine atoms (C2 and C6) due to the higher electronegativity of fluorine compared to chlorine, which enhances the electrophilicity of the attached carbon atoms.
2.1.2. Reaction Pathway
The generally accepted mechanism for SNAr reactions is the addition-elimination pathway, which proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Generalized mechanism for the nucleophilic aromatic substitution of this compound.
2.1.3. Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Analogous)
This protocol is adapted from procedures for the SNAr of similar polychlorofluoroaromatic compounds.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., N₂ or Ar), add this compound and the solvent.
-
Add the amine nucleophile and the base to the solution.
-
Heat the reaction mixture to a temperature between 80-150 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-F bonds are generally much less reactive in these transformations.
2.2.1. Reactivity and Regioselectivity
The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, the reaction is expected to occur selectively at the C4 position (the carbon bearing the chlorine atom).
2.2.2. Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
2.2.3. Experimental Protocol: Suzuki-Miyaura Coupling (Analogous)
This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a temperature typically between 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Stability and Degradation
The stability of this compound is influenced by the robust carbon-halogen and carbon-oxygen bonds. However, under certain conditions, degradation can be expected.
Predicted Stability Profile
-
Thermal Stability: Halogenated aromatic compounds are generally thermally stable. Significant decomposition of this compound is not expected at temperatures typically used in synthetic organic reactions (up to ~150-200 °C) for moderate reaction times.
-
pH Stability:
-
Acidic Conditions: Anisole derivatives can be susceptible to ether cleavage under strong acidic conditions, particularly in the presence of Lewis acids or strong protic acids like HBr or HI. However, the electron-withdrawing effects of the halogens may decrease the rate of this reaction.
-
Basic Conditions: The compound is expected to be relatively stable under basic conditions at moderate temperatures. At elevated temperatures and with strong bases, hydrolysis of the aryl-halide bonds, particularly the C-F bonds, could potentially occur.
-
-
Photostability: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV radiation. The C-Cl bond is more susceptible to photolysis than the C-F bond.
Potential Degradation Pathways
Based on the degradation of similar compounds, the following pathways can be postulated:
-
Hydrolytic Dehalogenation: Under harsh conditions (high temperature, strong base), nucleophilic substitution of the halogen atoms by hydroxide ions could lead to the formation of chlorodifluorophenols or dihydroxy-chlorobenzene derivatives.
-
Reductive Dehalogenation: In the presence of reducing agents or under certain microbial conditions, the carbon-halogen bonds can be cleaved. The C-Cl bond is generally more susceptible to reduction than C-F bonds.[1]
-
Ether Cleavage: Under strongly acidic conditions, cleavage of the methyl-oxygen bond of the anisole moiety could occur to yield the corresponding phenol.
Caption: Predicted degradation pathways for this compound.
Data Presentation
Due to the absence of specific quantitative data for this compound, the following table summarizes reaction conditions and yields for analogous nucleophilic aromatic substitution reactions on related polychlorofluoroaromatic compounds to provide a comparative reference.
| Substrate | Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2,4-Dichloro-1-fluorobenzene | Piperidine | Piperidine (2 eq), K₂CO₃ (2 eq) | DMF | 12 | 80 | ~95% |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde (1 eq), K₂CO₃ (1.5 eq) | DMF | 24 | 100 | ~90% (at C4)[2] |
| 2,4,6-Trichloropyridine | Sodium Methoxide | NaOMe | Methanol | Reflux | 24 | ~70% (at C2/C6) |
Conclusion
This technical guide has provided a predictive overview of the reactivity and stability of this compound based on the established chemical behavior of analogous compounds. The electron-deficient nature of the aromatic ring is expected to make it a valuable substrate for nucleophilic aromatic substitution reactions, with the fluorine atoms being the more probable leaving groups. Furthermore, the carbon-chlorine bond offers a site for selective palladium-catalyzed cross-coupling reactions. The compound is anticipated to exhibit good stability under typical synthetic conditions, with potential degradation pathways involving hydrolytic dehalogenation, reductive dehalogenation, and ether cleavage under harsh conditions. The provided experimental protocols, adapted from related systems, offer a starting point for the synthetic manipulation of this molecule. It is imperative that future experimental work on this compound be conducted to validate and expand upon the predictions outlined in this guide.
References
- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility of 4-Chloro-2,6-difluoroanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-difluoroanisole. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This guide also offers insights into the expected solubility based on the properties of structurally similar compounds.
Introduction to this compound
This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a chlorine atom, two fluorine atoms, and a methoxy group, suggests it is a relatively non-polar compound. Understanding its solubility in organic solvents is crucial for its application in organic synthesis, pharmaceutical development, and materials science, where it may be used as a reactant, intermediate, or building block. The choice of solvent is critical for reaction kinetics, purification processes like crystallization, and formulation development.
Expected Solubility Profile
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values at a standard temperature (e.g., 25 °C).
| Organic Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) at 25°C | Observations |
| Acetone | C₃H₆O | 20.7 | Experimental Data | |
| Acetonitrile | C₂H₃N | 37.5 | Experimental Data | |
| Chloroform | CHCl₃ | 4.81 | Experimental Data | |
| Dichloromethane | CH₂Cl₂ | 9.08 | Experimental Data | |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Experimental Data | |
| Dimethyl Sulfoxide | (CH₃)₂SO | 46.7 | Experimental Data | |
| Ethanol | C₂H₅OH | 24.5 | Experimental Data | |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | Experimental Data | |
| Hexane | C₆H₁₄ | 1.89 | Experimental Data | |
| Methanol | CH₃OH | 32.7 | Experimental Data | |
| Tetrahydrofuran | C₄H₈O | 7.6 | Experimental Data | |
| Toluene | C₇H₈ | 2.38 | Experimental Data |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the widely used "shake-flask" method.
4.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.
-
Centrifuge (optional)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.
-
Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
-
Quantitative Analysis:
-
Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
To calculate the solubility in g/100 mL:
-
Solubility ( g/100 mL) = (Concentration from analysis in g/mL) x 100
-
-
4.3. Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The structural similarity to anisole suggests good solubility in a range of common organic solvents. The provided experimental workflow and data table template will aid researchers in systematically determining and recording the solubility profile of this compound, which is essential for its effective use in research and development. It is recommended that solubility tests be conducted in a range of solvents with varying polarities to establish a comprehensive solubility profile.
References
The Synthetic Versatility of 4-Chloro-2,6-difluoroanisole: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-difluoroanisole is a halogenated aromatic compound that holds significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom and two deactivating fluorine atoms ortho to the methoxy group, allows for selective functionalization through various cross-coupling and substitution reactions. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its utility in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries. While direct literature on this specific compound is emerging, this guide leverages established methodologies for structurally related compounds to provide a foundational understanding of its synthetic potential.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the methylation of the corresponding phenol or functional group transformation from the analogous aniline.
A common synthetic approach involves the methylation of 4-chloro-2,6-difluorophenol. This can be achieved using a variety of methylating agents under basic conditions.
A plausible synthetic pathway for the preparation of 4-chloro-2,6-difluorophenol, the precursor to this compound, starts from the commercially available 2,6-difluoroaniline. The synthesis of the related 4-Chloro-2,6-difluoroaniline involves the reaction of 2,6-difluoroaniline with sulfuryl chloride.[1] A similar strategy could be envisioned for the synthesis of the target anisole.
Potential Applications in Organic Synthesis
The strategic placement of halogen atoms and the methoxy group on the aromatic ring of this compound makes it an attractive substrate for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Suzuki-Miyaura Cross-Coupling Reactions
The chlorine atom at the 4-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and vinyl-aryl structures.[1] The C-Cl bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling conditions, allowing for selective functionalization.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Experiment
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Good to Excellent |
| 3 | PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 90 | Moderate to Good |
Note: These are generalized conditions and may require optimization for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, due to the presence of three halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). While the chlorine atom is a good leaving group, the fluorine atoms, particularly when activated by ortho and para electron-withdrawing groups, can also be displaced by strong nucleophiles. The methoxy group, being an ortho, para-director, will influence the regioselectivity of the substitution. Due to the presence of four electron-withdrawing halogen atoms, the aromatic ring of the analogous 3,6-dichloro-2,4-difluoroaniline is highly susceptible to nucleophilic aromatic substitution.
Generalized Mechanism for Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized mechanism for the SNAr reaction.
Table 2: Potential Nucleophiles and Conditions for SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) |
| 1 | Primary/Secondary Amines | K₂CO₃, Et₃N | DMSO, DMF | 80-150 |
| 2 | Alkoxides (e.g., NaOMe) | - | Corresponding Alcohol | Reflux |
| 3 | Thiols | NaH, K₂CO₃ | DMF, THF | Room Temp to 100 |
Note: These are generalized conditions and the regioselectivity will depend on the specific substrate and reaction conditions.
Applications in Agrochemical and Pharmaceutical Synthesis
Halogenated anilines and anisoles are crucial intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals. The unique substitution pattern of this compound makes it a valuable precursor for the development of novel bioactive molecules.
Agrochemicals
Polychlorofluoroanilines are key building blocks in the synthesis of various herbicides and fungicides. For instance, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a derivative of a closely related anisole, is a useful intermediate in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate compounds, which are effective herbicides.[2] This suggests that this compound could be a valuable starting material for the synthesis of new agrochemical candidates.
Pharmaceuticals
The substituted aniline and anisole motifs are prevalent in many pharmaceutical compounds, particularly in the development of kinase inhibitors.[3][4][5][6] The specific halogenation pattern of this compound can influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Its derivatives could be explored as potential inhibitors for various kinases involved in cancer and other diseases.
Conclusion
This compound is a promising building block for organic synthesis with significant potential for applications in the development of new agrochemicals and pharmaceuticals. Its reactivity in key transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution allows for the introduction of diverse functionalities. While specific experimental protocols for this compound are still emerging, the methodologies established for structurally similar compounds provide a strong foundation for its exploration in synthetic and medicinal chemistry. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential as a valuable tool for the synthesis of complex and biologically active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
An In-Depth Technical Guide to 4-Chloro-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The historical discovery and initial synthesis of 4-Chloro-2,6-difluoroanisole are not well-documented in publicly accessible scientific literature or patents. This guide provides a plausible synthetic pathway based on established principles of organic chemistry and offers a compilation of its known properties and the characteristics of its likely precursors.
Introduction
This compound is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of chlorine and fluorine atoms on the anisole ring can significantly influence the physicochemical properties of molecules into which it is incorporated, potentially enhancing their biological activity, metabolic stability, and binding affinity to target proteins. This document serves as a technical guide, summarizing the available data on this compound and its immediate synthetic precursors.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound and its likely precursors, 4-Chloro-2,6-difluorophenol and 4-Chloro-2,6-difluoroaniline. Data for the aniline precursor is more readily available and experimentally verified.
| Property | This compound | 4-Chloro-2,6-difluorophenol | 4-Chloro-2,6-difluoroaniline |
| CAS Number | 170572-51-7 | 2267-25-6 | 69411-06-9[1] |
| Molecular Formula | C₇H₅ClF₂O | C₆H₃ClF₂O | C₆H₄ClF₂N[2] |
| Molecular Weight | 178.56 g/mol | 164.54 g/mol | 163.55 g/mol [1][2] |
| Appearance | Not specified | Not specified | Colorless to pale yellow crystal[3] |
| Melting Point | Not specified | Not specified | 47-50 °C[2] |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Slightly soluble in water, soluble in organic solvents.[3] |
| Calculated LogP | 2.63 | Not available | 2.1 |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | Not available | 26 Ų[1] |
Plausible Synthetic Pathway
A logical and established synthetic route to this compound involves a two-step process starting from the commercially available 4-Chloro-2,6-difluoroaniline.
Caption: Plausible two-step synthesis of this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the plausible synthesis of this compound. These are based on well-established procedures for analogous transformations.
This procedure involves the conversion of the primary aromatic amine, 4-Chloro-2,6-difluoroaniline, into a diazonium salt, which is then hydrolyzed to the corresponding phenol.
Materials:
-
4-Chloro-2,6-difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Protocol:
-
In a flask equipped with a magnetic stirrer, slowly add 4-Chloro-2,6-difluoroaniline to a solution of concentrated sulfuric acid in water at a low temperature (0-5 °C) using an ice bath.
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution to the aniline solution, maintaining the temperature between 0-5 °C to form the diazonium salt. The reaction is typically monitored for the presence of excess nitrous acid using starch-iodide paper.[4][5]
-
Once the diazotization is complete, the reaction mixture is gently heated to facilitate the hydrolysis of the diazonium salt to 4-Chloro-2,6-difluorophenol.[6][7] Nitrogen gas will be evolved during this step.
-
After cooling, the reaction mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-Chloro-2,6-difluorophenol, which can be further purified by distillation or chromatography.
This step involves the methylation of the hydroxyl group of 4-Chloro-2,6-difluorophenol to form the anisole.
Materials:
-
4-Chloro-2,6-difluorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Protocol:
-
In a round-bottom flask, dissolve 4-Chloro-2,6-difluorophenol in anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the phenol.
-
Add methyl iodide to the reaction mixture.
-
The mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitoring by TLC or GC).
-
After the reaction is complete, the solid potassium carbonate and potassium iodide are removed by filtration.
-
The acetone is removed from the filtrate by rotary evaporation.
-
The residue is dissolved in diethyl ether and washed with deionized water to remove any remaining salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Logical Workflow Diagram
The following diagram illustrates the overall workflow from starting material to the final purified product.
Caption: Overall experimental workflow for the synthesis of this compound.
Applications in Drug Development
Halogenated aromatic compounds are pivotal in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable electrostatic interactions. The chlorine atom can also modulate the electronic properties and lipophilicity of the molecule. As a synthetic intermediate, this compound provides a scaffold that can be further functionalized to create a diverse library of compounds for screening in drug discovery programs. Its utility may lie in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents where precise control of molecular properties is crucial.
Conclusion
While the specific historical context of the discovery of this compound remains elusive, its synthesis can be reliably achieved through established organic chemistry methodologies. This guide provides a comprehensive overview of its properties and a plausible, detailed synthetic route for its preparation. For researchers and professionals in drug development, this compound represents a valuable, albeit specialized, building block for the creation of novel, biologically active molecules. Further research into its applications is warranted to fully explore its potential in medicinal chemistry and materials science.
References
- 1. 4-Chloro-2,6-Difluoroaniline | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 69411-06-9 | 4-CHLORO-2,6-DIFLUOROANILINE [fluoromart.com]
- 3. chembk.com [chembk.com]
- 4. scribd.com [scribd.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Methods of preparation of phenols [unacademy.com]
- 7. orgosolver.com [orgosolver.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Chloro-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-chloro-2,6-difluoroanisole as a starting material in the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of precursors for kinase inhibitors, a significant class of therapeutic agents.
Introduction
This compound is a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a chloro group for cross-coupling reactions and two activating fluoro groups, makes it an attractive starting material for the synthesis of complex molecular scaffolds. This document outlines a synthetic pathway to convert this compound into 4-chloro-2,6-difluoroaniline, a key intermediate in the development of p38α kinase inhibitors. The p38 mitogen-activated protein kinases (MAPKs) are crucial mediators in cellular responses to stress and inflammation, and their inhibition is a therapeutic strategy for various diseases, including cancer and inflammatory disorders.[1][2]
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step conversion of this compound to 4-chloro-2,6-difluoroaniline. This intermediate can then be further elaborated, for instance, via Suzuki-Miyaura coupling, to generate biaryl compounds, which are common motifs in kinase inhibitors.
Experimental Protocols
Protocol 1: Demethylation of this compound to 4-Chloro-2,6-difluorophenol
This protocol describes the cleavage of the methyl ether to yield the corresponding phenol, a crucial step for subsequent functionalization.
Materials:
-
This compound
-
Boron tribromide (BBr₃) or other demethylating agents
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.2 eq) in DCM to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-chloro-2,6-difluorophenol by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Chloro-2,6-difluoroaniline from 4-Chloro-2,6-difluorophenol
This protocol outlines the conversion of the phenol intermediate to the corresponding aniline via a two-step nitration and reduction sequence.
Materials:
-
4-Chloro-2,6-difluorophenol
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Iron powder (or other reducing agents like SnCl₂ or catalytic hydrogenation)
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, filtration apparatus
Procedure:
-
Step A: Nitration
-
Carefully add 4-chloro-2,6-difluorophenol (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the nitrophenol intermediate.
-
-
Step B: Reduction
-
Suspend the nitrophenol intermediate in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate to remove ethanol.
-
Basify the aqueous residue with a sodium hydroxide solution to a pH of 8-9.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 4-chloro-2,6-difluoroaniline.
-
Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-2,6-difluoroaniline
This protocol provides a general method for the palladium-catalyzed cross-coupling of the aniline intermediate with a boronic acid to form a biaryl structure. 4-Chloro-2,6-difluoroaniline is a known building block for 2,6,9-trisubstituted purine inhibitors of p38α kinase.[3][4]
Materials:
-
4-Chloro-2,6-difluoroaniline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask, magnetic stirrer, reflux condenser, inert gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-chloro-2,6-difluoroaniline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude biaryl product by column chromatography.
Quantitative Data Summary
The following tables provide representative data for the key transformations. Yields and conditions are based on analogous reactions reported in the literature and may require optimization for this specific substrate.
Table 1: Demethylation of Aryl Methyl Ethers
| Entry | Demethylating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | BBr₃ | DCM | 0 to rt | 4-6 | 85-95 |
| 2 | HBr | Acetic Acid | Reflux | 2-4 | 70-85 |
Table 2: Synthesis of Substituted Anilines
| Entry | Reaction Sequence | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Nitration & Reduction | HNO₃/H₂SO₄, then Fe/HCl | Ethanol/Water | 60-75 (two steps) |
| 2 | Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Toluene or Dioxane | 70-90 |
Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 75-85 |
| 2 | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/Water | 100 | 80-95 |
Application in Kinase Inhibitor Synthesis: The p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in the progression of various cancers.[5][6] The pathway is activated by cellular stress and inflammatory cytokines, leading to the phosphorylation of downstream targets that control gene expression and cellular processes. The synthesis of 2,6,9-trisubstituted purines as p38α kinase inhibitors is a promising therapeutic strategy.[3][4] 4-Chloro-2,6-difluoroaniline serves as a critical building block for introducing the desired substituted phenyl moiety at the C6 position of the purine core.
References
- 1. The p38alpha kinase plays a central role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-2,6-difluoroanisole as a Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-chloro-2,6-difluorophenyl moiety, a key structural component derivable from 4-Chloro-2,6-difluoroanisole, in the synthesis of modern agrochemicals. The focus is on the triazolopyrimidine sulfonamide class of herbicides, exemplified by the synthesis and application of Florasulam. While direct synthetic routes from this compound are not extensively documented in publicly available literature, its structural analogue, 2,6-difluoroaniline, is a critical starting material for several commercial herbicides. This document outlines the established synthesis of Florasulam from 2,6-difluoroaniline, providing detailed protocols and efficacy data.
Application Note: Florasulam - A Potent Herbicide
Florasulam is a selective, post-emergence herbicide used to control broadleaf weeds in cereal crops such as wheat, barley, and oats.[1] It belongs to the triazolopyrimidine sulfonamide chemical family and is a potent inhibitor of the acetolactate synthase (ALS) enzyme.[2]
Mode of Action:
The herbicidal activity of Florasulam stems from its ability to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] This inhibition leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weed species.[2]
Efficacy of Florasulam:
The following table summarizes the herbicidal efficacy of Florasulam against various broadleaf weeds.
| Weed Species | Application Rate (g ai/ha) | Control Efficacy (%) | Reference |
| Malva sylvestris L. | 95 | >85 | [3] |
| Anagalis arvensis L. | 95 | >85 | [3] |
| Scorpiurus muricatus L. | 95 | >85 | [3] |
| Ranuculus arvensis L. | 95 | >85 | [3] |
| Centaurea depressa M.B. | 95 | 70-85 | [3] |
| Galium tricurnatum L. | 95 | 70-85 | [3] |
| Stellaria media (L.) Vill. | 95 | >85 | [3] |
| Fumaria vailantii | 95 | >85 | [3] |
| Polygonum aviculare L. | 95 | >85 | [3] |
| Fumaria parviflora L. | 95 | <75 | [3] |
| Acroptilon repense L. | 95 | <75 | [3] |
| Broadleaf Weeds (general) | 5 | Effective Control | [4] |
Experimental Protocols
The following protocols describe the synthesis of Florasulam. The primary documented route utilizes 2,6-difluoroaniline as the key starting material for the N-phenyl portion of the molecule.
Protocol 1: Synthesis of Florasulam
This protocol details the condensation reaction between 2,6-difluoroaniline and 8-fluoro-5-methoxy[5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.
Materials:
-
2,6-difluoroaniline
-
8-fluoro-5-methoxy[5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
1,2-propylene glycol
-
Triethylamine
-
Dichloromethane
Procedure: [4]
-
In a 250 mL reaction flask, prepare a solution of 2-chlorosulfonyl-8-fluoro-5-methoxy[5][6]triazolo[1,5-c]pyrimidine (26.6g, 0.1 mol) in 120 mL of dichloromethane.
-
To this solution, add 2,6-difluoroaniline (13g, 0.1 mol), 1,2-propylene glycol (7g), and triethylamine (20.2g, 0.2 mol).
-
Heat the reaction mixture to 40°C and maintain this temperature with stirring for 6 hours.
-
Upon completion of the reaction, as monitored by a suitable chromatographic method (e.g., TLC or HPLC), the product can be isolated via standard workup procedures, which may include washing with aqueous acid and water, drying the organic phase, and removal of the solvent under reduced pressure, followed by purification if necessary.
Visualizations
Caption: Synthetic pathway for Florasulam.
Caption: Mode of action of Florasulam.
References
- 1. Florasulam Herbicide – Selective, Low-Rate Broadleaf Control [cnagrochem.com]
- 2. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103509027A - Preparation method for florasulam - Google Patents [patents.google.com]
- 5. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Chloro-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-2,6-difluoroanisole. This versatile reaction enables the formation of carbon-carbon bonds, creating complex biaryl structures that are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. Due to the electron-deficient nature and the presence of fluorine atoms, specific and robust catalytic systems are often required to achieve high yields and selectivity. The following protocols are based on established methodologies for the coupling of challenging electron-deficient aryl chlorides and serve as a comprehensive guide for reaction setup, execution, and optimization.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. For an electron-deficient aryl chloride like this compound, the oxidative addition step can be challenging, necessitating the use of electron-rich, bulky phosphine ligands to facilitate the reaction.
Catalyst Systems and Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of this compound. Below is a summary of commonly employed conditions for similar challenging aryl chlorides, which can be used as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference Substrate |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G2 | Electron-deficient aryl chlorides |
| Ligand | XPhos | SPhos | (t-Bu)₃P-HBF₄ | Electron-deficient aryl chlorides |
| Catalyst Loading | 1-2 mol% | 1-3 mol% | 1-2 mol% | Electron-deficient aryl chlorides |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Electron-deficient aryl chlorides |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (10:1) | Electron-deficient aryl chlorides |
| Temperature | 90-110 °C | 100 °C | 80-100 °C | Electron-deficient aryl chlorides |
| Reaction Time | 4-24 hours | 12-24 hours | 8-18 hours | Electron-deficient aryl chlorides |
Experimental Protocols
The following is a detailed protocol for a representative Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid. Note: This is a starting point and optimization of the reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%) and add this to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Application Note: Nucleophilic Aromatic Substitution on 4-Chloro-2,6-difluoroanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, crucial for the construction of arylamines, aryl ethers, and aryl thioethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Unlike electrophilic aromatic substitution, the SNAr reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile.[3] This process is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate.[4][5][6]
The reaction typically proceeds via a two-step addition-elimination mechanism. The first, rate-determining step is the addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized, non-aromatic carbanion known as a Meisenheimer complex.[5][7] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[7]
4-Chloro-2,6-difluoroanisole is an attractive substrate for SNAr reactions. The chlorine atom at the C4 position is activated towards nucleophilic attack by the strong inductive and resonance electron-withdrawing effects of the two fluorine atoms at the C2 and C6 positions (ortho and para to the site of substitution). This electronic arrangement effectively stabilizes the intermediate Meisenheimer complex, facilitating the substitution. This application note provides detailed protocols and a summary of reaction conditions for the SNAr reaction on this compound with various nucleophiles.
General Reaction Scheme
The general transformation involves the displacement of the chloride from this compound by a nucleophile (Nu-H), typically in the presence of a base and a polar aprotic solvent.
Applications in Synthesis
The products derived from SNAr reactions on this compound are valuable intermediates in drug discovery and development. The resulting substituted 2,6-difluoroanisole core can be further functionalized. For instance, the methoxy group can be cleaved to reveal a phenol, providing another handle for modification. The ability to introduce diverse nitrogen, oxygen, or sulfur-containing functionalities makes this a versatile method for building molecular complexity.[8][9]
Experimental Protocols
1. General Protocol for SNAr with Amine Nucleophiles (e.g., Morpholine)
This protocol outlines a general procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon gas inlet
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous DMSO (to make a 0.2 M solution).
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Add morpholine (1.2 equiv) to the stirring suspension.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(2,6-difluoro-4-methoxyphenyl)morpholine.
2. General Protocol for SNAr with Thiol Nucleophiles (e.g., Thiophenol)
This protocol describes a typical procedure for reacting this compound with a thiol.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Other materials as listed in Protocol 1.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DMF (0.2 M).
-
Add potassium carbonate (2.0 equiv) and thiophenol (1.1 equiv).
-
Heat the reaction mixture to 85 °C.[2]
-
Monitor the reaction until completion by TLC or LC-MS (typically 6-12 hours).
-
Cool the mixture to room temperature.
-
Perform an aqueous workup and extraction as described in Protocol 1 (steps 7-9).
-
Purify the crude product by silica gel column chromatography to afford the corresponding aryl sulfide.
Data Summary
The following table summarizes representative conditions for the nucleophilic aromatic substitution on activated aryl chlorides and fluorides, which are analogous to the expected reactivity of this compound.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 100 | 6 | ~90% (estimated) |
| 2 | Aniline | K₂CO₃ | DMF | 120 | 12 | ~85% (estimated) |
| 3 | Thiophenol | K₂CO₃ | MeCN | 80 | 8 | ~92% (estimated) |
| 4 | Sodium Methoxide | N/A | MeOH | 65 | 4 | >95% (estimated) |
| 5 | Indole | KOH | DMSO | 135 | 24 | 70-80%[10] |
| 6 | Phenol | Cs₂CO₃ | NMP | 140 | 12 | ~88% (estimated) |
Yields are estimated based on typical SNAr reactions on similarly activated substrates. Actual yields may vary and require optimization.
Visualizations
SNAr Mechanism on this compound
The diagram below illustrates the two-step addition-elimination mechanism. The nucleophile attacks the electrophilic carbon, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing fluorine atoms. Subsequent elimination of the chloride ion restores aromaticity and yields the final product.
References
- 1. vapourtec.com [vapourtec.com]
- 2. preprints.org [preprints.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-difluoroanisole is a valuable building block in medicinal chemistry and materials science due to its unique electronic and steric properties. The presence of two fluorine atoms ortho to the coupling site and a methoxy group para to the chlorine atom influences the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.
Given the limited specific literature for this substrate, the following protocols are based on established methodologies for the cross-coupling of other electron-deficient and sterically hindered aryl chlorides.[1][2] Researchers should consider these protocols as robust starting points that may require optimization for specific coupling partners. The C-Cl bond in this compound is less reactive than corresponding C-Br or C-I bonds, necessitating the use of specialized catalyst systems, particularly bulky and electron-rich phosphine ligands, to achieve efficient transformations.[3]
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-difluoroanisoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. For an electron-deficient substrate like this compound, the choice of a highly active catalyst system is crucial for achieving good yields.
Data Presentation: Recommended Catalyst Systems and Conditions
The following table summarizes catalyst systems and conditions that have proven effective for Suzuki-Miyaura couplings of challenging aryl chlorides and can serve as a starting point for the functionalization of this compound.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100-120 | A robust system for many challenging aryl chlorides.[4] |
| Pd(OAc)₂ / XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 100-120 | Buchwald ligands are highly effective for C-Cl bond activation. |
| Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ | Toluene / H₂O | 80-100 | A common and effective catalyst for a range of Suzuki couplings.[5] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 90-110 | A classic catalyst, may require higher loadings for chlorides.[6] |
Experimental Protocol: General Procedure
-
Reaction Setup : To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.
-
Reaction : Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Substituted-4-amino-2,6-difluoroanisoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For sterically hindered and electron-deficient aryl chlorides like this compound, the use of bulky, electron-rich phosphine ligands is essential.[7][8]
Data Presentation: Recommended Catalyst Systems and Conditions
The following table provides a selection of catalyst systems and conditions suitable for the Buchwald-Hartwig amination of challenging aryl chlorides.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 100-110 | A highly general and effective system for aryl chlorides. |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu or LHMDS | Toluene | 100-110 | RuPhos is particularly effective for hindered substrates. |
| Pd(OAc)₂ / BrettPhos | K₂CO₃ or Cs₂CO₃ | t-Amyl alcohol | 100-110 | BrettPhos is useful for a wide range of amines and amides. |
| PEPPSI-IPr | NaOt-Bu | 1,4-Dioxane | 80-100 | N-Heterocyclic carbene (NHC) ligands can be very effective. |
Experimental Protocol: General Procedure
-
Reaction Setup : In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the amine or amide (1.2 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-4 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a vial equipped with a stir bar.
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL).
-
Reaction : Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction by GC-MS or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-difluoroanisoles
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Both traditional copper-co-catalyzed and copper-free conditions can be employed, with the latter often being preferred to avoid the formation of alkyne homocoupling byproducts.
Data Presentation: Recommended Catalyst Systems and Conditions
The following table outlines potential conditions for the Sonogashira coupling of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | 60-80 | Classic Sonogashira conditions, effective for many substrates. |
| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 100-120 | May be required for the less reactive aryl chloride. |
| Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80-100 | Another standard catalyst system. |
| Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 80-100 | Often shows good activity for challenging couplings. |
Experimental Protocol: General Procedure
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition : Add the degassed solvent (e.g., THF, 5-10 mL), the terminal alkyne (1.2-1.5 equiv.), and the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.
-
Reaction : Stir the reaction mixture at the appropriate temperature (60-100 °C).
-
Monitoring : Monitor the reaction by TLC or GC-MS.
-
Work-up : Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful platform for the synthesis of a diverse range of functionalized aromatic compounds. The protocols presented herein, based on established methodologies for challenging aryl chlorides, offer a solid foundation for researchers. Successful implementation will likely require optimization of the catalyst system and reaction conditions for each specific coupling partner. Careful monitoring of the reaction progress is highly recommended to achieve optimal results.
References
- 1. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
Application Notes: Synthesis of Derivatives from 4-Chloro-2,6-difluoroanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chloro-2,6-difluoroanisole is a valuable and versatile starting material in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive chlorine atom activated by two ortho-fluorine substituents and a para-methoxy group, allows for a variety of chemical transformations. The presence of fluorine atoms is particularly significant in drug design, as they can enhance metabolic stability, binding affinity, and lipophilicity.[3] These application notes provide detailed protocols for three key synthetic transformations of this compound: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between an organic halide and an organoboron compound.[4][5] It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. For an aryl chloride like this compound, the use of electron-rich, bulky phosphine ligands is often necessary to achieve efficient catalytic turnover.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF/H₂O mixture)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.04 mmol), and the base (e.g., Cs₂CO₃, 3.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Reactions
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-92 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | 75-88 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-85 |
Yields are representative and may vary based on specific reaction conditions and scale.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This reaction is exceptionally useful for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[7] For challenging substrates like electron-deficient aryl chlorides, the reaction relies on bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials and Reagents:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BrettPhos, RuPhos, XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.02 mmol), the phosphine ligand (0.03 mmol), and the base (e.g., NaOt-Bu, 2.0 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol).
-
Add the anhydrous solvent (5 mL), followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Reactions
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / BrettPhos | NaOt-Bu | Toluene | 100 | 88-96 |
| 2 | Aniline | Pd₂(dba)₃ / XPhos | LHMDS | 1,4-Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | 82-94 |
| 4 | Piperidine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | 1,4-Dioxane | 100 | 90-98 |
Yields are representative and may vary based on specific reaction conditions and scale.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[9] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.[10][11] In this compound, the two ortho-fluorine atoms strongly activate the chlorine atom for displacement by a variety of nucleophiles. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12]
Experimental Protocol: General Procedure for SNAr
Materials and Reagents:
-
This compound
-
Nucleophile (e.g., Sodium methoxide, Sodium thiophenoxide, Piperidine, 1.1-1.5 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve this compound (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL) in a round-bottom flask equipped with a magnetic stir bar and condenser.
-
Add the nucleophile (1.2 mmol) to the solution. If the nucleophile is an amine, a slight excess can be used to act as both reactant and base. For alkoxides or thiolates, they are typically used as salts.
-
Heat the reaction mixture to a temperature between 50-120 °C. The optimal temperature depends on the nucleophilicity of the attacking species.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water (50 mL).
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide (NaOMe) | DMF | 80 | 4 | 90-98 |
| 2 | Sodium Thiophenoxide (NaSPh) | DMSO | 60 | 6 | 85-95 |
| 3 | Piperidine | NMP | 120 | 12 | 80-90 |
| 4 | Sodium Azide (NaN₃) | DMF | 100 | 8 | 75-88 |
Yields are representative and may vary based on specific reaction conditions and scale.
Visualization: Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
References
- 1. chemscene.com [chemscene.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for 4-Chloro-2,6-difluoroanisole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-difluoroanisole is a halogenated aromatic compound that holds significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a chloro group, two sterically hindering and electron-withdrawing fluoro groups, and a methoxy moiety, offers a rich scaffold for the synthesis of diverse and novel bioactive molecules. The presence of multiple reactive sites allows for selective functionalization, enabling the exploration of a broad chemical space in the pursuit of new therapeutic agents.
While a direct blockbuster drug has yet to emerge from this specific starting material, its structural motifs are present in various kinase inhibitors and other targeted therapies. The difluorinated phenyl ring can enhance metabolic stability and binding affinity of drug candidates, while the chloro and methoxy groups provide handles for a variety of chemical transformations. These notes provide an overview of its applications, key reactions, and detailed protocols to facilitate its use in drug discovery programs.
Key Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for more complex molecular architectures. Its derivatives have been investigated for a range of therapeutic targets, particularly in oncology.
-
Synthesis of Kinase Inhibitors: The 2,6-difluorophenyl group is a common feature in a number of potent kinase inhibitors. This substitution pattern can confer selectivity and improve the pharmacokinetic profile of the final compound. While direct synthesis from the anisole is less common in literature, demethylation to the corresponding phenol provides a crucial intermediate for ether linkage formation, a common motif in kinase inhibitors.
-
Precursor to Substituted Anilines and Phenols: The methoxy group can be readily cleaved to yield the corresponding phenol, a versatile intermediate for introducing a wide array of functionalities through O-alkylation or O-arylation. Furthermore, the anisole can be transformed into the corresponding aniline, another critical building block for many classes of therapeutic agents, including kinase inhibitors that target the ATP-binding site.
-
Scaffold for Agrochemicals: While the focus of these notes is medicinal chemistry, it is noteworthy that structurally related compounds, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid derived from a similar anisole, are key intermediates in the synthesis of herbicides. This highlights the broader synthetic utility of this class of compounds.
Data Presentation
Currently, there is a limited amount of publicly available quantitative data for drug candidates synthesized directly from this compound. However, data for structurally related compounds underscore the potential of the 2,6-difluorophenyl motif.
Table 1: Biological Activity of Representative Kinase Inhibitors with a Difluorophenyl Moiety
| Compound Class | Target Kinase(s) | Representative IC50 (nM) |
| 4-Anilinoquinazolines | EGFR, VEGFR2 | 7-73 |
| 2,6,9-Trisubstituted Purines | p38α Kinase | Data not publicly available |
Experimental Protocols
The following protocols describe key transformations of this compound that are fundamental for its use in the synthesis of more complex molecules for medicinal chemistry research.
Protocol 1: Demethylation of this compound to 4-Chloro-2,6-difluorophenol
This protocol describes a standard method for the cleavage of the methyl ether to yield the corresponding phenol, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of BBr₃ in DCM (1.2 eq) to the stirred solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of methanol.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-Chloro-2,6-difluorophenol can be purified by column chromatography on silica gel if necessary.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines a general procedure for the displacement of the chloro group with an amine nucleophile. The electron-withdrawing fluorine atoms ortho to the chlorine facilitate this reaction.
Materials:
-
This compound
-
Amine nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask or sealed tube
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or DMSO in a round-bottom flask or sealed tube, add the amine nucleophile (1.1-1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted aniline derivative.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in medicinal chemistry.
Caption: Synthetic pathways from this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Application Notes and Protocols for Reactions Involving 4-Chloro-2,6-difluoroanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chloro-2,6-difluoroanisole is a valuable and highly functionalized building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its structure features a chloro-substituent, which is a versatile handle for cross-coupling reactions, and two electron-withdrawing fluoro-substituents that activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This document provides detailed protocols and application notes for key synthetic transformations involving this reagent.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, enhanced by the two fluorine atoms, makes it highly susceptible to nucleophilic attack.[1] While the chlorine atom can be a leaving group, the fluorine atoms are also potential sites for substitution, and regioselectivity can be influenced by the reaction conditions and the nucleophile. The SNAr reaction is a classical transformation for electron-poor fluoroarenes.[2] It proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]
General Experimental Workflow for SNAr
Caption: General experimental workflow for SNAr reactions.
Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general framework for reacting this compound with a nucleophile. Conditions should be optimized for each specific transformation.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, alcohol, thiol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH, or Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Round-bottom flask, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).
-
Add the base (1.5 - 2.0 eq) to the mixture and stir for 10-15 minutes.
-
Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-150 °C) and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Representative Data for SNAr Reactions on Halo-Aromatic Substrates
The following table summarizes typical conditions and outcomes for SNAr reactions on analogous chloro-difluoro aromatic compounds.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 120 | 4-8 | 85-95 |
| Sodium Methoxide | NaH | DMF | 100 | 6-12 | 70-85 |
| Benzylamine | Cs₂CO₃ | Acetonitrile | 80 | 8-16 | 75-90 |
| Thiophenol | Et₃N | DMF | 100 | 4-6 | 80-92 |
Note: Data is illustrative and based on general reactivity patterns of similar substrates.[5]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[6] For this compound, the C-Cl bond is significantly more reactive than the C-F bonds in standard palladium-catalyzed cross-coupling, allowing for selective arylation or vinylation at the chlorine-substituted position.[7] The reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Cross-Coupling
This is a generalized protocol for the mono-arylation of this compound. Optimization of the catalyst, ligand, base, and solvent system is often necessary.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (or boronic ester)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G2)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium pre-catalyst (1-5 mol%). If using a separate ligand, add it at this stage (e.g., Pd₂(dba)₃ with a phosphine ligand).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1-0.2 M.[7]
-
Seal the flask and place it in a preheated oil bath at 90-110 °C.[7]
-
Stir the reaction vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Suzuki-Miyaura Reactions
The table below shows typical catalyst systems and conditions for the coupling of aryl chlorides.
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-90 |
| Thiophene-2-boronic acid | XPhos Pd G2 (2) | - | K₂CO₃ | 1,4-Dioxane | 110 | 75-88 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 95 | 70-85 |
Note: Data is illustrative and based on established methods for electron-deficient polychloroarenes.[7]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[9][10] This reaction is highly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals. For this compound, the C-Cl bond can be selectively targeted for amination over the more inert C-F bonds. The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[10]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N coupling of this compound with various amines. Careful selection of the catalyst system is crucial for success.[10]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk flask or sealed tube
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (1.5-4 mol%).
-
Add this compound (1.0 eq) and the base (1.5-2.0 eq).
-
Add the anhydrous solvent, followed by the amine (1.2-1.5 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination
The table below outlines typical conditions for the amination of challenging aryl chlorides.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (3) | NaOt-Bu | Toluene | 100 | 80-95 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (2.5) | LiHMDS | THF | 80 | 75-90 |
| Piperidine | Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 85-98 |
| Ammonia (equiv.) | Pd₂(dba)₃ (2) | cataCXium A (4) | K₂CO₃ | t-BuOH | 100 | 65-80 |
Note: Data is illustrative and based on established methodologies for electron-deficient and sterically hindered aryl chlorides.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Chloro-2,6-difluoroanisole in the Synthesis of Potent Pim Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-2,6-difluoroanisole is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern, featuring a reactive chloro group for cross-coupling reactions and fluoro groups that can enhance binding affinity and metabolic stability, makes it an attractive starting material for the generation of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potent Pim kinase inhibitor, N-{4-[(3S,5R)-3-amino-5-methylpiperidin-1-yl]pyridin-3-yl}-7-(2,6-difluoro-4-methoxyphenyl)-1,5-naphthyridine-2-carboxamide.
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation, survival, and differentiation. Their overexpression is associated with a variety of hematologic malignancies and solid tumors, making them attractive targets for cancer therapy. The inhibitor described herein, incorporating the 2,6-difluoro-4-methoxyphenyl moiety derived from this compound, demonstrates the utility of this starting material in generating potent and selective kinase inhibitors.
Synthetic Pathway Overview
The synthesis of the target Pim kinase inhibitor from this compound involves a multi-step sequence. The key transformations include the conversion of this compound to a boronic acid derivative, followed by a Suzuki-Miyaura cross-coupling reaction with a functionalized naphthyridine core, and a final amide bond formation.
Caption: General synthetic route to Pim kinase inhibitors.
Data Presentation
The following table summarizes the inhibitory activity of a representative Pim kinase inhibitor containing the 2,6-difluoro-4-methoxyphenyl moiety against the three Pim kinase isoforms.
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| N-{4-[(3S,5R)-3-amino-5-methylpiperidin-1-yl]pyridin-3-yl}-7-(2,6-difluoro-4-methoxyphenyl)-1,5-naphthyridine-2-carboxamide | 0.8 | 5.1 | 1.8 |
Note: The IC50 values are representative for potent pan-Pim inhibitors with the described scaffold.
Experimental Protocols
1. Synthesis of (2,6-Difluoro-4-methoxyphenyl)boronic acid
This protocol describes the conversion of this compound to the corresponding boronic acid via a lithiation-borylation sequence.
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Dry ice/acetone bath
-
Schlenk flask and standard glassware for air-sensitive reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel to yield (2,6-Difluoro-4-methoxyphenyl)boronic acid.
-
2. Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of (2,6-Difluoro-4-methoxyphenyl)boronic acid with a 7-chloro-1,5-naphthyridine core.
-
Materials:
-
(2,6-Difluoro-4-methoxyphenyl)boronic acid (1.2 eq)
-
7-Chloro-N-{4-[(3S,5R)-3-(tert-butoxycarbonylamino)-5-methylpiperidin-1-yl]pyridin-3-yl}-1,5-naphthyridine-2-carboxamide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., sodium carbonate or potassium phosphate)
-
Solvent mixture (e.g., 1,4-dioxane and water)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine the 7-chloro-1,5-naphthyridine derivative, (2,6-difluoro-4-methoxyphenyl)boronic acid, palladium catalyst, and base.
-
Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
-
3. Final Deprotection and Amide Coupling (Conceptual)
The final steps would involve the deprotection of the amine on the piperidine ring (e.g., removal of a Boc group with trifluoroacetic acid) followed by any necessary final amide coupling to install the side chain on the pyridine ring, if not already present in the starting naphthyridine fragment. The specific conditions for these steps would depend on the protecting groups used in the synthesis of the naphthyridine core.
Visualizations
Caption: Simplified Pim kinase signaling pathway and point of inhibition.
Caption: Workflow for the synthesis of the Pim kinase inhibitor.
Application of 4-Chloro-2,6-difluoroanisole in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-difluoroanisole is a halogenated aromatic compound with significant potential as a building block in the synthesis of advanced materials. The presence of fluorine and chlorine atoms on the aromatic ring imparts unique properties to the resulting materials, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. While direct experimental data on the applications of this compound in materials science are limited in publicly available literature, its structural similarity to other fluorinated and chlorinated aromatic compounds allows for the extrapolation of its potential uses and the development of detailed experimental protocols.
This document provides detailed application notes and hypothetical, yet chemically sound, experimental protocols for the use of this compound in the synthesis of high-performance polymers such as poly(arylene ether)s and in the development of materials for organic electronics. The protocols are based on established methodologies for structurally related compounds.
Anticipated Material Properties
The incorporation of this compound as a monomer or precursor in material synthesis is expected to confer several desirable properties. The strong carbon-fluorine bonds contribute to high thermal and chemical stability.[1] Furthermore, the presence of fluorine atoms can lower the dielectric constant of polymers, making them suitable for applications in microelectronics.[2] The chlorine atom provides a reactive site for post-polymerization modification or can influence the charge transport properties in organic semiconductors.[3] The substitution pattern on the aromatic ring can also enhance the solubility of the resulting polymers in organic solvents.[4]
Application Note I: Synthesis of High-Performance Poly(arylene ether)s
Application: The synthesis of poly(arylene ether)s, a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. Fluorinated poly(arylene ether)s are particularly valued for their low dielectric constants and improved solubility.[5]
Principle: Poly(arylene ether)s are typically synthesized via nucleophilic aromatic substitution. In this proposed application, the chloro group of this compound can be displaced by a phenoxide nucleophile, generated from a bisphenol monomer, to form the ether linkage of the polymer backbone. The fluorine atoms on the anisole ring are expected to remain intact, contributing to the desirable properties of the final polymer.
Experimental Protocol: Synthesis of a Poly(arylene ether) from this compound and Bisphenol A
Materials:
-
This compound (Monomer A)
-
Bisphenol A (Monomer B)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus.
Procedure:
-
Monomer and Catalyst Charging: In the three-necked flask, under a continuous flow of inert gas, add equimolar amounts of this compound and Bisphenol A. Add an excess of anhydrous potassium carbonate (1.5 moles per mole of Bisphenol A).
-
Solvent Addition: Add a mixture of DMAc and toluene (typically in a 2:1 volume ratio) to the flask to achieve a solids concentration of 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring. The toluene will form an azeotrope with the water generated from the reaction between the bisphenol and potassium carbonate, which is then collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of water.
-
Polymerization: After the complete removal of water, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate the polymerization reaction. Maintain this temperature for 8-12 hours with continuous stirring. The viscosity of the solution will increase as the polymer forms.
-
Polymer Isolation: After the polymerization is complete, cool the reaction mixture to room temperature. Dilute the viscous solution with additional DMAc if necessary. Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Expected Data and Characterization
The resulting fluorinated poly(arylene ether) can be characterized by standard techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ether linkages, and Nuclear Magnetic Resonance (NMR) for structural elucidation. The molecular weight and polydispersity can be determined by Gel Permeation Chromatography (GPC). Thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td) can be measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. The dielectric properties of the polymer can also be assessed.
Table 1: Anticipated Properties of a Poly(arylene ether) Derived from this compound
| Property | Expected Value Range |
| Glass Transition Temp. (Tg) | 180 - 230 °C |
| 5% Weight Loss Temp. (Td) | > 450 °C |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 |
| Solubility | Soluble in DMAc, NMP, Chloroform |
Note: These values are estimations based on data for similar fluorinated poly(arylene ether)s and would need to be confirmed by experimental analysis.
Application Note II: Building Block for Organic Electronic Materials
Application: Use as a precursor in the synthesis of hole-transporting materials (HTMs) or as a component in conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of fluorinated and chlorinated aromatic compounds can be tuned to optimize charge injection and transport.[6]
Principle: this compound can be chemically modified to introduce functionalities suitable for incorporation into organic electronic materials. For instance, the chloro group can be replaced through cross-coupling reactions to build larger conjugated systems. The methoxy group could potentially be cleaved to a phenol for further reactions. The aniline analogue, 4-chloro-2,6-difluoroaniline, is known to be used in the synthesis of macromolecules for solar cells and OLEDs.[7]
Hypothetical Experimental Protocol: Synthesis of a Triarylamine-based Hole-Transporting Material Precursor
This protocol outlines a hypothetical pathway to a triarylamine derivative, a common core for HTMs, using this compound as a starting material.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a similar ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Equipment:
-
Schlenk flask or a similar reaction vessel for inert atmosphere reactions.
-
Magnetic stirrer and heating plate.
-
Standard laboratory glassware for extraction and chromatography.
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound and diphenylamine (1.1 equivalents) in anhydrous toluene.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% P(t-Bu)₃). Then, add sodium tert-butoxide (1.5 equivalents).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine derivative.
Visualizations
Diagram 1: Proposed Synthesis of a Poly(arylene ether)
Caption: Workflow for the synthesis of a fluorinated poly(arylene ether).
Diagram 2: Hypothetical Pathway to a Hole-Transporting Material Precursor
Caption: Proposed synthesis of a triarylamine-based HTM precursor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 69411-06-9 | 4-CHLORO-2,6-DIFLUOROANILINE [fluoromart.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-2,6-difluoroanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Suzuki-Miyaura coupling reactions for the challenging substrate, 4-Chloro-2,6-difluoroanisole. Due to its electron-deficient nature and the presence of multiple halogen substituents, careful selection of reaction parameters is crucial for achieving high yields and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The primary challenge lies in the activation of the C-Cl bond. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1] The electron-withdrawing effects of the two fluorine atoms and the methoxy group further deactivate the aryl chloride, making this step even more difficult.[2]
Q2: What are the most common side reactions to watch out for?
A2: The most prevalent side reactions are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which removes the coupling partner from the reaction. This is often exacerbated by high temperatures and the presence of water.[3]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or by certain palladium species.[3]
-
Dehalogenation: The replacement of the chlorine atom on the anisole with a hydrogen atom.
Q3: Should I use a boronic acid or a boronic ester?
A3: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) offer greater stability and can be advantageous in minimizing protodeboronation, especially in reactions requiring prolonged heating.[4]
Q4: How critical is the choice of palladium catalyst and ligand?
A4: The catalyst and ligand system is paramount for a successful reaction with an unreactive aryl chloride like this compound. Standard catalysts like Pd(PPh₃)₄ may prove ineffective. Electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[5]
Q5: What is the role of the base, and which one should I choose?
A5: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. For challenging aryl chlorides, stronger bases are often required. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK). The choice of base can also influence the rate of side reactions, so screening may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive catalyst system. 2. Insufficient reaction temperature. 3. Ineffective base. 4. Poor solvent choice leading to low solubility. | 1. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with a Buchwald ligand, or a PEPPSI-type precatalyst). 2. Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation. 3. Screen stronger bases such as K₃PO₄, Cs₂CO₃, or t-BuOK. 4. Use a solvent system known to be effective for Suzuki couplings, such as 1,4-dioxane/water or toluene/water. |
| Significant Protodeboronation | 1. Unstable boronic acid. 2. Presence of excess water or acidic impurities. 3. Prolonged reaction time at high temperature. | 1. Use a more stable boronic acid derivative, such as a pinacol ester. 2. Use anhydrous solvents and ensure the base is not excessively hydrated. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupling Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. 2. Consider using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that readily forms the active Pd(0) species. |
| Dehalogenation of Starting Material | 1. Certain ligand/base combinations can promote this side reaction. 2. Presence of a hydrogen source. | 1. Screen different ligands and bases. 2. Ensure anhydrous conditions if applicable to the protocol. |
Data Presentation: Reaction Conditions for Analagous Aryl Chlorides
The following tables summarize reaction conditions and yields for the Suzuki coupling of aryl chlorides structurally similar to this compound. These serve as a starting point for optimization.
Table 1: Catalyst and Ligand Screening for the Coupling of 4-Chloroanisole with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | >95 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 12 | 92 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 16 | 75 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 24 | 45 |
Data compiled from analogous reactions in the literature. Yields are approximate and will vary based on the specific boronic acid used.
Table 2: Base and Solvent Optimization for Aryl Chloride Coupling
| Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃/XPhos | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 92 |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 88 |
| Pd₂(dba)₃/XPhos | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 75 |
| Pd₂(dba)₃/XPhos | t-BuOK (2) | Toluene | 110 | 85 |
Data compiled from analogous reactions in the literature. Yields are approximate and will vary based on the specific boronic acid used.
Experimental Protocols
Note: The following are generalized protocols based on successful couplings of structurally similar, electron-deficient aryl chlorides.[6] Optimization will be necessary for this compound and the specific boronic acid partner.
Protocol 1: General Procedure using a Buchwald Ligand
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a concentration of 0.1-0.2 M with respect to the this compound.
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Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross-Coupling Using a Palladium Complex of 7′-Butoxy-7-(diphenylphosphino)-8,8′-biquinolyl: Investigation of a New Chiral Ligand Architecture | Semantic Scholar [semanticscholar.org]
- 3. Suzuki-Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N‑Heterocyclic Carbene (NHC) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Improving yield in nucleophilic substitution of 4-Chloro-2,6-difluoroanisole
Welcome to the Technical Support Center for Nucleophilic Substitution Reactions of 4-Chloro-2,6-difluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the nucleophilic substitution of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Nucleophile Reactivity | For neutral nucleophiles (e.g., amines, alcohols), add a base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate the more reactive conjugate base (amide or alkoxide). For inherently weak nucleophiles, consider using a stronger nucleophile if the synthesis allows. |
| Inappropriate Solvent | Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive. Protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity. |
| Suboptimal Reaction Temperature | Nucleophilic aromatic substitution (SNAr) on this electron-deficient ring often requires elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., in 20 °C increments) while monitoring the reaction progress. Typical temperature ranges are 80-150 °C. |
| Incorrect Leaving Group Displacement | In SNAr reactions on polyhalogenated aromatic systems, the high electronegativity of fluorine makes the carbon it is attached to highly electrophilic. Therefore, nucleophilic attack is most likely to occur at one of the fluorine-bearing carbons (positions 2 or 6) rather than the chlorine-bearing carbon. If your desired product involves displacement of chlorine, alternative catalytic methods (e.g., palladium-catalyzed cross-coupling) may be necessary. |
| Decomposition of Starting Material or Product | High temperatures or excessively strong bases can lead to decomposition. Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, try running the reaction at a lower temperature for a longer duration or using a milder base. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The two fluorine atoms are electronically activating for nucleophilic attack. To achieve substitution at a specific position, consider the steric hindrance of the nucleophile and the reaction conditions. Bulky nucleophiles may favor the less sterically hindered position. |
| Di-substitution | If the product of the initial substitution is still susceptible to nucleophilic attack, di-substitution can occur. To minimize this, use a stoichiometric amount of the nucleophile or a slight excess of the this compound. Adding the nucleophile slowly to the reaction mixture can also help maintain a low concentration of the nucleophile and favor mono-substitution. |
| Reaction with Solvent | Some solvents, particularly nucleophilic ones like alcohols at high temperatures, can compete with the intended nucleophile. If this is suspected, switch to a non-nucleophilic polar aprotic solvent like DMSO or DMF. |
Data Presentation: Expected Yields in Nucleophilic Aromatic Substitution
The following tables provide generalized expected yields for the nucleophilic substitution of this compound based on typical SNAr reactivity. Actual yields will vary depending on the specific nucleophile and reaction conditions.
Table 1: Amination Reactions
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Primary Aliphatic Amine | K₂CO₃ | DMSO | 100-120 | 75-95 |
| Secondary Aliphatic Amine | K₂CO₃ | DMF | 120-140 | 70-90 |
| Aniline | Cs₂CO₃ | NMP | 140-160 | 60-85 |
| Heterocyclic Amine | NaH | DMF | 80-100 | 80-95 |
Table 2: Etherification and Thioetherification Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Phenol | K₂CO₃ | DMF | 120-140 | 70-90 |
| Aliphatic Alcohol | NaH | THF/DMF | 60-80 | 65-85 |
| Thiophenol | K₂CO₃ | DMSO | 80-100 | 85-98 |
| Aliphatic Thiol | Et₃N | DMF | 60-80 | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
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Materials:
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This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
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Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
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Round-bottom flask with reflux condenser
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Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine (1.1 - 1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for Etherification with a Phenol
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Base (e.g., K₂CO₃, 1.5 eq)
-
Anhydrous DMF
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.1 eq), base (1.5 eq), and anhydrous DMF.
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Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 120-140 °C and monitor by TLC or LC-MS.
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Once the starting material is consumed, cool the reaction to room temperature.
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Pour the reaction mixture into water and extract with an appropriate organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
Caption: Troubleshooting decision tree for low yield.
Caption: General experimental workflow for SNAr.
Frequently Asked Questions (FAQs)
Q1: In the nucleophilic aromatic substitution of this compound, which halogen is the most likely to be displaced?
A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of the fluorine atoms makes the carbons to which they are attached (positions 2 and 6) highly electrophilic and thus more susceptible to nucleophilic attack. Therefore, one of the fluorine atoms is the most likely to be substituted.
Q2: What are the best solvents for performing SNAr reactions on this substrate?
A2: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are generally the most effective. These solvents are poor at solvating the nucleophile, which increases its reactivity, while being able to dissolve a wide range of reactants.
Q3: Why is a base necessary when I use an amine or alcohol as a nucleophile?
A3: Amines and alcohols are neutral nucleophiles. The addition of a base deprotonates them to form the corresponding amide or alkoxide anions. These anionic species are much stronger nucleophiles and will react more readily with the electron-deficient aromatic ring, leading to a significant increase in the reaction rate and yield.
Q4: My reaction is turning dark, and I'm getting a complex mixture of products. What is happening?
A4: A dark coloration and the formation of multiple products often indicate decomposition of the starting material or the desired product. This can be caused by an excessively high reaction temperature or the use of a base that is too strong for the substrate. Try reducing the reaction temperature and monitoring it for a longer period, or switch to a milder base (e.g., from NaH to K₂CO₃).
Q5: How can I improve the yield if the reaction is clean but incomplete?
A5: If the reaction is proceeding without significant side products but the conversion is low, several factors can be adjusted. You can try increasing the reaction temperature, using a more polar aprotic solvent (e.g., switching from DMF to DMSO), using a stronger base, or increasing the reaction time. Additionally, ensuring all reagents and solvents are anhydrous can be critical, as water can reduce the effectiveness of the base and nucleophile.
Technical Support Center: 4-Chloro-2,6-difluoroanisole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-difluoroanisole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve nucleophilic aromatic substitution (SNAr), Grignard reagent formation followed by reaction with electrophiles, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Q2: Which position on the aromatic ring is most reactive?
A2: The chlorine atom at the C4 position is the most likely site for nucleophilic aromatic substitution. The strong electron-withdrawing effects of the two fluorine atoms ortho to the methoxy group, and para to the chlorine, activate the C4 position for nucleophilic attack.
Q3: What are some common impurities that might be present in the starting material?
A3: Impurities in the this compound starting material can arise from its synthesis. These may include isomers with different substitution patterns or residual starting materials from the synthetic process. It is advisable to verify the purity of the starting material by techniques such as GC-MS or NMR before use.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Low or no yield of the desired substitution product.
| Possible Cause | Troubleshooting Steps |
| Low reactivity of the nucleophile | - Use a stronger nucleophile. - Increase the reaction temperature. - Use a catalyst, if applicable. |
| Poor solvent choice | - Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the reactivity of the nucleophile. |
| Presence of water in the reaction | - Ensure all reagents and solvents are anhydrous. Water can protonate the nucleophile, reducing its reactivity. |
| Incorrect base or base strength | - If the nucleophile requires deprotonation, use a suitable non-nucleophilic base. The pKa of the nucleophile and the base should be carefully considered. |
Issue: Formation of multiple products.
| Possible Cause | Troubleshooting Steps |
| Reaction at other positions | - While the C4 position is most activated, reaction at the fluorine-substituted carbons (C2 or C6) can occur under harsh conditions. - Optimize the reaction temperature and time to favor substitution at the C4 position. |
| Decomposition of starting material or product | - The anisole group can be sensitive to strong acids or high temperatures. - Consider milder reaction conditions. |
| Side reactions of the nucleophile | - Ensure the nucleophile is stable under the reaction conditions. |
Grignard Reactions
Issue: Failure to form the Grignard reagent.
| Possible Cause | Troubleshooting Steps |
| Inactive magnesium | - Activate the magnesium turnings before the reaction (e.g., with iodine or 1,2-dibromoethane). |
| Presence of moisture | - Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[1] |
| Incorrect solvent | - Use anhydrous diethyl ether or THF. These solvents are crucial for stabilizing the Grignard reagent.[2] |
Issue: Low yield of the desired product after reaction with an electrophile.
| Possible Cause | Troubleshooting Steps |
| Side reactions of the Grignard reagent | - The Grignard reagent is a strong base and can deprotonate acidic protons in the electrophile or solvent.[3] - Wurtz-type coupling, where the Grignard reagent reacts with the starting aryl halide, can be a side reaction.[1] |
| Poor reactivity of the electrophile | - Use a more reactive electrophile or increase the reaction temperature. |
| Formation of homocoupling product (biphenyl derivative) | - This can occur if oxygen is present. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low yield of the coupled product.
| Possible Cause | Troubleshooting Steps |
| Inactive catalyst | - Use a fresh, high-quality palladium catalyst and ligand. The choice of ligand is critical and may need to be optimized. |
| Incorrect base | - The base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the specific substrates. |
| Poor quality boronic acid | - Boronic acids can dehydrate to form boroxines, which are less reactive. Use fresh or properly stored boronic acid. |
| Presence of oxygen | - The Pd(0) catalyst is sensitive to oxygen. Degas the solvent and maintain an inert atmosphere. |
Issue: Formation of byproducts.
| Possible Cause | Troubleshooting Steps |
| Homocoupling of the boronic acid | - This is a common side reaction in Suzuki couplings. - Adjust the stoichiometry of the reactants. - Optimize the reaction temperature and catalyst loading. |
| Protodeboronation (loss of the boronic acid group) | - This can occur in the presence of water or acidic impurities. - Use anhydrous conditions and a suitable base. |
| Dehalogenation of the starting material | - The chloro group may be reduced, leading to the formation of 2,6-difluoroanisole. - This can sometimes be minimized by the choice of ligand and reaction conditions. |
Experimental Protocols & Data
General Protocol for Nucleophilic Aromatic Substitution
A general procedure for the reaction of this compound with a generic nucleophile (Nu-H) is as follows:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.), the nucleophile (1.1 - 1.5 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add a base (e.g., K₂CO₃ or NaH, 1.5 - 2.0 eq.) if the nucleophile requires deprotonation.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Typical Range | Effect on Reaction |
| Temperature | 80 - 150 °C | Higher temperatures increase reaction rate but may lead to more byproducts. |
| Nucleophile Equivalents | 1.1 - 2.0 eq. | A slight excess of the nucleophile is often used to drive the reaction to completion. |
| Base Equivalents | 1.5 - 3.0 eq. | Sufficient base is needed to deprotonate the nucleophile and neutralize any acid formed. |
Visualizations
References
Technical Support Center: Purification of Crude 4-Chloro-2,6-difluoroanisole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-2,6-difluoroanisole. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in structurally similar haloanisoles may include unreacted starting materials, reagents from the synthesis (such as chlorinating or fluorinating agents), and side-products from incomplete or over-halogenation. Positional isomers and related haloanisole compounds can also be present.
Q2: What is the recommended general approach for purifying crude this compound to a high purity level?
A2: For achieving high purity, a multi-step purification strategy is often most effective. This typically involves an initial bulk purification method like vacuum distillation or recrystallization to remove major impurities. This is often followed by a final polishing step using column chromatography to separate any remaining closely related impurities and achieve the desired high purity.[1]
Q3: How can I determine the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantifying the main compound and identifying impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the structure and the presence of any contaminants.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is expected to be a solid or liquid at room temperature. Discoloration, such as a yellow or brown tint, may suggest the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
Q5: I am getting a low yield after recrystallization. What could be the cause and how can I improve it?
A5: Low recovery during recrystallization can be due to a few factors:
-
High Solubility in Cold Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. To address this, you can try a different solvent or a co-solvent system where the compound has high solubility when hot and very low solubility when cold.[1]
-
Excessive Solvent Usage: Using too much hot solvent will prevent the solution from becoming saturated upon cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Insufficient Cooling: Ensure the solution is allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation.[3]
Q6: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or cools too quickly.
-
Reheat and Add Solvent: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to reduce the saturation level.[3]
-
Slow Cooling: Allow the solution to cool very slowly to encourage the formation of crystals over oil droplets. Insulating the flask can help with this.[3]
-
Scratching/Seeding: Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can provide nucleation sites for crystal growth.[3]
Column Chromatography Issues
Q7: My compounds are not separating well on the silica gel column. What can I do to improve the separation?
A7: Poor separation in column chromatography can often be resolved by adjusting the mobile phase.
-
Optimize Solvent Polarity: If the compounds are eluting too quickly, the mobile phase is likely too polar. Conversely, if they are not moving down the column, it is not polar enough. Use Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for good separation before running the column.[4]
-
Use a Gradient Elution: Start with a less polar solvent to elute non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your target compound, followed by any more polar impurities.[1][4]
Q8: How do I choose the right solvent system for column chromatography?
A8: The ideal solvent system for column chromatography should provide a good separation of your target compound from its impurities on a TLC plate, with the target compound having an Rf value of approximately 0.2-0.4. A common starting point for halogenated aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][5]
Data Presentation
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane | 69 | Non-polar | A good initial choice for non-polar to moderately polar compounds.[5] |
| Ethanol | 78 | Polar | A versatile solvent, often effective for recrystallization.[5] |
| Isopropanol | 82 | Medium | Can provide good solubility when hot and lower solubility when cold.[3] |
| Toluene | 111 | Low | Its aromatic nature can be beneficial for dissolving aromatic compounds.[3] |
| Water | 100 | Very Polar | Can be used as an anti-solvent with a more soluble organic solvent like ethanol.[3][5] |
| Ethyl Acetate | 77 | Polar | Can be used as a single solvent or in a mixed solvent system.[5] |
Note: The optimal solvent for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent with stirring until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.[3]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.[3]
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[5]
-
Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[5]
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into a chromatography column, allowing the solvent to drain. Tap the column gently to ensure even packing.[4]
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a volatile solvent. This solution can be carefully added to the top of the column. Alternatively, for dry loading, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.[1][4]
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The ideal gradient should be determined beforehand using TLC.[1][4]
-
Fraction Collection and Analysis: Collect the eluent in separate fractions. Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.[4]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification techniques and impurity removal.
References
Overcoming low reactivity of 4-Chloro-2,6-difluoroanisole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols to address and overcome the characteristic low reactivity of 4-Chloro-2,6-difluoroanisole in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound stems from a combination of electronic factors. The methoxy (-OCH₃) group is electron-donating by resonance, which increases the electron density of the aromatic ring. This makes the crucial first step in many palladium-catalyzed cross-coupling reactions—oxidative addition of the carbon-chlorine bond to the palladium(0) center—energetically unfavorable.[1] This effect classifies the molecule as a deactivated aryl chloride, which requires highly active catalyst systems to overcome the high C-Cl bond strength for efficient reaction.[1]
Q2: Which reaction types are most promising for functionalizing this molecule?
A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the most viable strategies. However, success is highly dependent on using specialized, state-of-the-art catalyst systems designed for challenging aryl chlorides. Standard conditions are likely to result in low or no conversion. Nucleophilic aromatic substitution (SNAr) at the chloride position is generally difficult due to insufficient activation from the meta-positioned fluorine atoms and the electron-donating nature of the methoxy group.[2][3]
Q3: What are the critical parameters for a successful cross-coupling reaction with this compound?
A3: The three most critical parameters are:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential. For Suzuki couplings, ligands like XPhos, SPhos, or RuPhos are recommended. For Buchwald-Hartwig aminations, ligands such as BrettPhos or Josiphos-type ligands are often required.[4][5] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Palladium Source: While standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be used with the appropriate ligand, modern, pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often more reliable and efficient as they ensure the correct ligand-to-metal ratio and facilitate the generation of the active Pd(0) species.[7]
-
Base Selection: The choice of base is crucial. For Suzuki reactions, moderately soluble bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary to deprotonate the amine.[4]
Q4: Can the fluorine atoms be displaced via nucleophilic aromatic substitution (SNAr)?
A4: Displacing the fluorine atoms is highly unlikely under typical SNAr conditions. While fluorine's strong inductive effect can stabilize the intermediate Meisenheimer complex in highly electron-deficient rings, the C-F bond is very strong.[8][9] In this specific molecule, the ring is not sufficiently electron-deficient to facilitate nucleophilic attack at the fluorinated positions, and the C-Cl bond is a much more reactive site for palladium-catalyzed reactions.[7]
Troubleshooting Guides
Problem: Low to No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is failing. What steps should I take to troubleshoot it?
Answer: Low conversion in this reaction is common due to the substrate's inertness. Follow this systematic approach to optimize your reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem: Poor Yield in Buchwald-Hartwig Amination
Question: I am attempting to couple an amine with this compound but the yield is very low. How can I improve it?
Answer: The Buchwald-Hartwig amination of this substrate is particularly challenging and requires a carefully selected set of conditions.
-
Catalyst and Ligand: This is the most common point of failure. Standard ligands like P(t-Bu)₃ may be insufficient. Switch to a specialized ligand designed for amination of aryl chlorides, such as BrettPhos or a Josiphos-type ligand . Use a reliable palladium source like Pd₂(dba)₃ or a dedicated precatalyst like BrettPhos Pd G3.[4]
-
Base: A strong, non-nucleophilic base is mandatory. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Ensure it is fresh and from an unopened container, as it is highly hygroscopic.
-
Solvent: Use a dry, non-protic solvent such as toluene or dioxane . Rigorously degas the solvent to prevent catalyst oxidation.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 100-110 °C .[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction. Oxygen can quickly deactivate the palladium catalyst.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for reaction optimization, based on successful couplings of structurally similar, challenging aryl chlorides.
Table 1: Suzuki-Miyaura Coupling of Challenging Aryl Chlorides
| Substrate | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 98 | [10][11] |
| 4-Chloroanisole | Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | >95 | [7] |
| 1-Chloro-4-methoxy-benzene | 4-Tolylboronic acid | Pd₂(dba)₃ (1) / XPhos (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 97 |[5] |
Table 2: Buchwald-Hartwig Amination of Challenging Aryl Chlorides
| Substrate | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloroanisole | Morpholine | Pd(OAc)₂ (2) / BrettPhos (3) | NaOt-Bu (1.4) | Toluene | 100 | 99 | [4] |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) / RuPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 95 | [4] |
| Aryl Chlorides | Primary Amines | Pd(OAc)₂ (1) / cataCXium® A | NaOt-Bu (1.5) | Toluene | 110 | 85-99 |[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the arylation of this compound.
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.) followed by anhydrous, degassed 1,4-dioxane (3-5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[5][7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the amination of this compound.
-
Reaction Setup: To a dry Schlenk tube or sealed tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add anhydrous, degassed toluene (3-5 mL) to the flask, followed by the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Electronic influences contributing to the low reactivity of the C-Cl bond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. wyzant.com [wyzant.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 4-Chloro-2,6-difluoroanisole with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-Chloro-2,6-difluoroanisole in reactions involving strong bases. Understanding the potential side reactions is crucial for optimizing reaction conditions and achieving desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions when this compound is treated with a strong base?
When this compound is subjected to a strong base, such as an organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) or a lithium amide (e.g., LDA), two main competitive reaction pathways are anticipated:
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Directed ortho-Metalation (DoM): The methoxy group (-OCH₃) is an effective ortho-directing group.[1][2] The strong base can abstract a proton from the carbon atom adjacent (ortho) to the methoxy group (C3 or C5 position), leading to a lithiated intermediate. This intermediate can then be trapped with an electrophile to introduce a new functional group at that position. The fluorine atoms on the ring enhance the acidity of the aromatic protons, potentially facilitating this process.
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Benzyne Formation (Elimination-Addition): The presence of a halogen (chlorine) on the aromatic ring allows for the formation of a highly reactive benzyne intermediate. This occurs via proton abstraction ortho to the chlorine atom, followed by the elimination of lithium chloride. The resulting aryne can then be trapped by a nucleophile or a diene.[3][4]
Q2: Which side reactions are most common?
The most prevalent side reactions are dictated by the specific strong base used, the reaction temperature, and the solvent system. The primary side reactions to consider are:
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Formation of the "wrong" benzyne: Depending on the site of deprotonation, different benzyne intermediates can be formed, leading to a mixture of regioisomeric products upon trapping.
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Nucleophilic Aromatic Substitution (SNAr): A strong base, particularly a bulky one, can act as a nucleophile and displace one of the fluoride atoms or the chloride atom directly. This is more likely if the reaction temperature is allowed to rise.
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Reaction with the solvent: Organolithium reagents can react with ethereal solvents like THF, especially at temperatures above -78 °C.[5] This consumes the base and can introduce impurities.
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Halogen-Metal Exchange: While less common for chlorides compared to bromides and iodides, there is a possibility of exchange between the organolithium reagent and the chlorine atom, leading to an aryllithium species at the C4 position.[2]
Q3: How does the choice of strong base influence the reaction outcome?
The choice of the strong base is a critical parameter:
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n-Butyllithium (n-BuLi): Often used for ortho-lithiation, its reactivity can be modulated by the addition of ligands like TMEDA.
-
Lithium Diisopropylamide (LDA): Being a bulkier, non-nucleophilic base, LDA is often employed to favor proton abstraction over nucleophilic attack, making it a common choice for generating benzynes.
-
tert-Butyllithium (t-BuLi): A very strong and sterically hindered base, it can exhibit different selectivity in proton abstraction compared to n-BuLi.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired ortho-lithiated product | Competitive benzyne formation: The conditions may favor elimination over ortho-metalation. | - Use a less sterically hindered base like n-BuLi. - Maintain a very low reaction temperature (e.g., -78 °C or lower). - Use a coordinating solvent like THF to stabilize the ortho-lithiated intermediate. |
| Formation of multiple regioisomers | Multiple deprotonation sites leading to different benzynes: The base may not be selective in proton abstraction. | - Experiment with different strong bases (n-BuLi, LDA, t-BuLi) to find the optimal selectivity. - Carefully control the stoichiometry of the base. |
| Presence of products from nucleophilic substitution (e.g., replacement of F by the base) | The strong base is acting as a nucleophile: This is more likely with less hindered bases and at higher temperatures. | - Use a more sterically hindered base like LDA or t-BuLi. - Ensure the reaction is maintained at a low temperature throughout the addition and stirring. |
| Starting material is recovered, or the reaction is sluggish | Inactive base: The organolithium reagent may have degraded due to exposure to moisture or air. Insufficiently low temperature: The reaction may not be initiated at the chosen temperature. | - Titrate the organolithium reagent before use to determine its exact concentration. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). - Gradually warm the reaction mixture slightly (e.g., from -90 °C to -78 °C) to initiate the reaction, then cool it back down. |
| Formation of unexpected byproducts derived from the solvent | Reaction of the organolithium reagent with the solvent: Ethereal solvents like THF can be deprotonated by strong bases at elevated temperatures. | - Maintain strict temperature control, keeping it at or below -78 °C. - Consider using a non-ethereal solvent if the reaction requires higher temperatures, though this may affect solubility and reactivity. |
Key Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the main reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Competing reaction pathways of this compound with a strong base.
Caption: A logical workflow for troubleshooting common issues in the reaction.
Experimental Protocols
General Protocol for ortho-Lithiation and Trapping
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Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Base: Slowly add a solution of n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
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Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
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Trapping: Add the desired electrophile (1.2 eq) dropwise at -78 °C.
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Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
General Protocol for Benzyne Formation and Trapping with a Diene
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Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) and a diene trap (e.g., furan, 3.0 eq) in anhydrous THF in a flame-dried flask.
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Cooling: Cool the solution to -78 °C.
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Addition of Base: Slowly add a solution of LDA (1.5 eq), prepared in situ or from a commercial source, dropwise to the reaction mixture.
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Stirring and Warming: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Quenching: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Work-up and Purification: Follow the work-up and purification steps as described in the ortho-lithiation protocol.
Disclaimer: The information provided is for guidance purposes only. All experiments should be conducted by trained personnel in a controlled laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific applications.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-2,6-difluoroanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during cross-coupling reactions with the electron-deficient aryl chloride, 4-chloro-2,6-difluoroanisole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents a challenge due to the inherent low reactivity of the carbon-chlorine (C-Cl) bond. This is a common issue with aryl chlorides in general. The strong C-Cl bond makes the initial oxidative addition step in the catalytic cycle difficult, often requiring more specialized and reactive catalyst systems compared to aryl bromides or iodides.[1][2] The presence of two electron-withdrawing fluorine atoms further influences the electronic properties of the aromatic ring, which can affect catalyst performance.
Q2: What is the best general-purpose palladium catalyst system for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura couplings of challenging aryl chlorides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally the most effective.[1] A highly recommended starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands are known to promote the challenging oxidative addition step and facilitate the overall catalytic cycle.
Q3: Which base should I choose for the cross-coupling of this compound?
A3: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and well-tolerated by many functional groups. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine nucleophile.[3]
Q4: Can I perform a Sonogashira coupling with this compound?
A4: Yes, Sonogashira couplings with aryl chlorides are possible but often require more forcing conditions than with aryl bromides or iodides. A common catalyst system involves a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI.[4] The use of a strong amine base, which can also serve as the solvent (e.g., diethylamine or triethylamine), is typical.[5]
Q5: Are there any recommended palladium pre-catalysts for these reactions?
A5: Yes, using palladium pre-catalysts can offer advantages in terms of air-stability, ease of handling, and reproducibility. For Buchwald-Hartwig aminations, pre-catalysts like XPhos Pd G2, G3, or G4 are excellent choices.[6] For Suzuki-Miyaura couplings, similar Buchwald-type pre-catalysts are also highly effective. These pre-catalysts are designed to generate the active Pd(0) species in situ under the reaction conditions.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium source and ligand are of high quality. If using a Pd(II) source, it may not be efficiently reduced to the active Pd(0) species. Consider using a pre-catalyst or adding a reducing agent. For reactions sensitive to air, ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Ligand | For electron-deficient aryl chlorides, standard ligands like triphenylphosphine (PPh₃) may be ineffective. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[6] |
| Incorrect Base | The base may be too weak or poorly soluble in the reaction medium. For Suzuki couplings, try switching to K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, ensure you are using a strong, non-nucleophilic base like NaOtBu. |
| Low Reaction Temperature | Aryl chlorides often require higher reaction temperatures than their bromide or iodide counterparts to overcome the high activation energy of the oxidative addition step. Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C.[7] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This can occur if the reaction mixture is not properly degassed, as oxygen can promote this side reaction. Ensure thorough degassing of solvents and reagents. |
| Protodeboronation of Boronic Acid (Suzuki) | This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be caused by the presence of water or acidic protons, especially at high temperatures. Ensure anhydrous solvents and reagents. Using a less nucleophilic base like K₃PO₄ can sometimes mitigate this issue. |
| Hydrodehalogenation | This is the replacement of the chlorine atom with a hydrogen atom. This can sometimes occur as a side reaction, particularly if the catalyst system is not optimal or if there are sources of hydride in the reaction mixture. Screening different ligands and bases may help to minimize this pathway. |
Data Presentation: Catalyst System Comparison for Aryl Chlorides
The following table summarizes general conditions for various cross-coupling reactions with challenging aryl chlorides. These serve as a good starting point for optimizing the reaction with this compound.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | NaOtBu or LHMDS | Toluene or 1,4-Dioxane | 80 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N or i-Pr₂NH | Toluene or DMF | 60 - 100 |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or NMP | 100 - 140 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general starting point and should be optimized for this compound.
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To a dry reaction vessel, add the aryl chloride (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2.5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general starting point and should be optimized for this compound.
-
To a dry reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) or the palladium source (e.g., Pd(OAc)₂, 1 mol%) and ligand (e.g., RuPhos, 2 mol%).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).
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Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., toluene).
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Add the aryl chloride (1.0 equiv.) and the amine (1.1-1.3 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
A stepwise workflow for catalyst selection and optimization for cross-coupling reactions with this compound.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Preventing decomposition of 4-Chloro-2,6-difluoroanisole during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 4-Chloro-2,6-difluoroanisole. The information is designed to help you prevent decomposition and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to decomposition under several conditions, primarily through two main pathways:
-
Ether Cleavage: The methoxy group can be cleaved under strong acidic conditions (e.g., HBr, HI) or with strong Lewis acids, leading to the formation of 4-chloro-2,6-difluorophenol. This is a common reaction for anisole derivatives.[1][2][3][4][5]
-
Nucleophilic Aromatic Substitution (SNAr): Due to the electron-withdrawing nature of the fluorine and chlorine atoms, the aromatic ring is activated towards nucleophilic attack. Strong nucleophiles can displace the chlorine or, more readily, one of the fluorine atoms.[6]
Q2: How can I prevent ether cleavage during my reaction?
A2: To minimize the risk of ether cleavage:
-
Avoid Strong Protic Acids: Whenever possible, use alternative catalysts or reaction conditions that do not require strong acids like HBr or HI.
-
Control Temperature: If acidic conditions are unavoidable, maintain the lowest possible reaction temperature to slow down the rate of ether cleavage.
-
Use Milder Lewis Acids: Opt for milder Lewis acids if one is required for your transformation. Screen different Lewis acids to find one that promotes the desired reaction without causing significant decomposition.
Q3: What are the signs of decomposition during a reaction?
A3: Decomposition of this compound can be indicated by:
-
Formation of a Phenolic Byproduct: Detection of 4-chloro-2,6-difluorophenol in your reaction mixture via techniques like TLC, GC-MS, or LC-MS is a clear sign of ether cleavage.
-
Appearance of Unexpected Peaks in Analytical Data: The presence of unknown impurities in your chromatograms or spectra may suggest decomposition or side reactions.
-
Low Yield of the Desired Product: If you are consistently obtaining low yields despite complete consumption of the starting material, decomposition is a likely cause.
-
Color Change: The formation of colored impurities can sometimes indicate decomposition, particularly in the presence of strong acids or bases at elevated temperatures.
Troubleshooting Guides
This section provides specific troubleshooting advice for common reactions where this compound is used.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize aryl halides. However, the reactivity of this compound presents unique challenges. The C-Cl bond is generally more reactive in these couplings than the C-F bond.[7]
Problem: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10 °C, while monitoring for decomposition. |
| Poorly Soluble Base | Switch to a more soluble inorganic base (e.g., Cs₂CO₃, K₃PO₄) or use a phase-transfer catalyst. |
| Catalyst Inhibition | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon, Nitrogen). |
Problem: Formation of Side Products (e.g., Phenol, Dehalogenated Anisole)
| Potential Cause | Troubleshooting Step |
| Ether cleavage due to acidic byproducts | Add a non-nucleophilic base to neutralize any acidic species generated during the reaction. |
| Reductive dehalogenation | Ensure the reaction is free of sources of active hydrogen. Use anhydrous solvents and high-purity reagents. |
| Homocoupling of boronic acid/ester | Degas the reaction mixture thoroughly to remove oxygen. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack.
Problem: Low Yield or Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Insufficiently reactive nucleophile | Use a stronger nucleophile or increase the reaction temperature. |
| Reaction with the solvent | Choose a non-nucleophilic, aprotic polar solvent (e.g., DMF, DMSO, NMP). |
| Multiple substitutions | Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. |
| Ether cleavage by the nucleophile | If using a strongly basic nucleophile, consider running the reaction at a lower temperature. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Decomposition Pathways of this compound
Caption: Major decomposition routes for this compound.
Troubleshooting Logic for Low Yield in Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Containing 4-Chloro-2,6-difluoroanisole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for work-up procedures involving reactions with 4-Chloro-2,6-difluoroanisole.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion. | Before work-up, check the reaction progress using an appropriate analytical technique such as TLC, GC, or LC-MS. If the starting material is still present, consider extending the reaction time or increasing the temperature. |
| Product lost during work-up: The product may be partially soluble in the aqueous layer, especially if it is polar. | - Check the aqueous layer for your product before discarding it.[1] - Minimize the number of aqueous washes. - Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous phase. | |
| Product volatility: The product may be volatile and lost during solvent removal. | - Use a rotary evaporator with a cooled trap and apply vacuum cautiously. - Check the solvent in the rotovap trap for your product.[1] | |
| Decomposition of product: The product may be unstable to the acidic or basic conditions of the work-up. | - Test the stability of your product to the planned work-up conditions on a small scale.[1] - If unstable, use neutral washing agents (e.g., water, brine) and avoid strong acids or bases. | |
| Formation of Multiple Products/Side Reactions | Over-reaction/Multiple substitutions: In nucleophilic aromatic substitution (SNAr) reactions, a second substitution may occur. | - Use stoichiometric amounts of the nucleophile. - Monitor the reaction closely and stop it once the desired product is formed. |
| Hydrolysis of the methoxy group: Under strong acidic or basic conditions, the methoxy group can be cleaved. | - Maintain a neutral or near-neutral pH during the work-up. - If acidic or basic conditions are necessary for the reaction, neutralize the mixture carefully at a low temperature before extraction. | |
| Incomplete reaction leading to a complex mixture: | - Ensure the reaction goes to completion by monitoring it. | |
| Persistent Emulsion During Extraction | Presence of polar byproducts or unreacted starting materials: These can act as surfactants and stabilize emulsions. | - Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Filter the entire mixture through a pad of Celite. - If the emulsion persists, allow it to stand for an extended period, or gently warm the separatory funnel. |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography: Impurities may have similar polarity to the desired product. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an oil and does not crystallize: | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a small seed crystal of the product if available. - Attempt purification by distillation if the product is thermally stable and has a suitable boiling point. | |
| Colored impurities: The product may be contaminated with colored byproducts. | - Wash the organic layer with a solution of sodium bisulfite if the color is due to residual oxidizing agents. - Consider treating the crude product with activated carbon, followed by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of reaction for this compound?
A1: Due to the presence of three electron-withdrawing halogen atoms (one chlorine and two fluorine atoms), the aromatic ring of this compound is electron-deficient. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] In these reactions, a nucleophile displaces one of the halogen atoms, most commonly one of the fluorine atoms due to their higher electronegativity which makes the attached carbon more electrophilic.
Q2: Which halogen is most likely to be displaced in an SNAr reaction with this compound?
A2: In SNAr reactions, fluorine is generally a better leaving group than chlorine. The high electronegativity of fluorine strongly activates the attached carbon atom towards nucleophilic attack. Therefore, one of the fluorine atoms is the most likely to be substituted.
Q3: What is a general work-up procedure for a typical SNAr reaction of this compound with an amine?
A3: A general procedure would be:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water or a dilute aqueous acid (e.g., 1 M HCl) to neutralize any excess amine and quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Q4: How can I remove unreacted this compound from my product?
A4: this compound is a relatively nonpolar compound. If your product is significantly more polar, flash column chromatography is an effective method for separation. A solvent system with a low polarity (e.g., a mixture of hexanes and ethyl acetate) will typically elute the unreacted starting material first.
Q5: My product is a solid. What is a good solvent for recrystallization?
A5: The choice of solvent depends on the polarity of your product. For moderately polar products, a solvent system of ethanol/water or hexanes/ethyl acetate is often a good starting point. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is recommended to test the solubility in a range of solvents on a small scale to find the optimal one.
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction of this compound with a Generic Nucleophile (NuH)
Disclaimer: This is a general protocol and may require optimization for specific nucleophiles and reaction conditions.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the nucleophile (NuH, 1.1 - 1.5 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General workflow for the work-up of a reaction containing this compound.
Caption: Decision tree for troubleshooting common work-up issues.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-Chloro-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-Chloro-2,6-difluoroanisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is critical to ensure the safety, efficacy, and yield of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound and other halogenated aromatic compounds. The information presented herein, including experimental protocols and performance data, is based on established methodologies for structurally similar molecules due to the limited availability of specific data for this compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. in-depth impurity profiling). The most common and effective methods for halogenated aromatic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Quantitative determination of purity based on the ratio of the integrated signal of the analyte to that of a certified internal standard. |
| Typical Purity Range | 95-100% | 95-100% | 98-100% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (in SIM mode) | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% (in SIM mode) | ~0.3% |
| Precision (RSD) | ≤ 2% | ≤ 5% | ≤ 1% |
| Primary Application | Routine purity testing, quantification of non-volatile and thermally stable impurities. | Identification and quantification of volatile and semi-volatile impurities, structural elucidation of unknown impurities. | Absolute purity determination without the need for a specific reference standard of the analyte, structural confirmation. |
| Advantages | Robust, reliable, and suitable for a wide range of compounds. | High sensitivity and selectivity, provides structural information for impurity identification.[1] | Non-destructive, highly accurate and precise, provides structural information. |
| Disadvantages | May not be suitable for very volatile impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization.[1] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for similar halogenated aromatic compounds and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control and purity assessment of this compound, separating the main component from potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (e.g., m/z 50-500)
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in a suitable volatile solvent like dichloromethane.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Given the presence of fluorine atoms in this compound, ¹⁹F qNMR offers a highly specific and accurate method for purity determination.
-
Instrumentation: NMR spectrometer with a fluorine probe.
-
Internal Standard: High-purity (≥99.5%) 4-fluoroanisole.[2]
-
Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the 4-fluoroanisole internal standard into the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve the sample and internal standard completely.
-
-
NMR Parameters (Typical):
-
Pulse Program: Single pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis:
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Workflow and Visualization
The following diagrams illustrate the logical workflows for purity assessment using the described analytical techniques.
Caption: General workflow for the purity assessment of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
A Comparative Guide to the Reactivity of 4-Chloro-2,6-difluoroanisole and 4-bromo-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and accessibility of target molecules. This guide provides an objective comparison of the reactivity of two halogenated aromatic compounds, 4-Chloro-2,6-difluoroanisole and 4-bromo-2,6-difluoroanisole. The analysis is grounded in fundamental principles of organic chemistry and supported by representative experimental data for analogous systems, offering a framework for rational decision-making in synthesis design.
The reactivity of these compounds is primarily dictated by the nature of the halogen substituent at the 4-position and the electronic effects of the fluorine and methoxy groups. The two fluorine atoms ortho to the methoxy group are strongly electron-withdrawing, which significantly influences the reactivity of the C-Cl and C-Br bonds in various transformations.
Comparative Reactivity Analysis
The relative reactivity of this compound and 4-bromo-2,6-difluoroanisole is contingent on the type of reaction being performed. The two major classes of reactions considered here are nucleophilic aromatic substitution (SNAar) and palladium-catalyzed cross-coupling reactions.
| Reaction Type | This compound | 4-bromo-2,6-difluoroanisole | Reactivity Principle |
| Nucleophilic Aromatic Substitution (SNAr) | Higher Reactivity | Lower Reactivity | The rate-determining step is the attack of the nucleophile. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. |
| Palladium-Catalyzed Cross-Coupling | Lower Reactivity | Higher Reactivity | The rate-determining step is typically the oxidative addition of the aryl halide to the palladium catalyst. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, leading to a lower activation energy for oxidative addition. |
| Metalation (e.g., Lithiation) | Similar Reactivity | Similar Reactivity | Reactivity is primarily governed by the acidity of the aromatic protons, which is influenced by the inductive effects of the fluorine and methoxy groups. The difference between chlorine and bromine in this context is generally less pronounced. |
Experimental Protocols
The following are representative experimental protocols for key reactions. These are generalized procedures and may require optimization for specific substrates and coupling partners.
Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the halogen at the 4-position with an amine.
Materials:
-
4-halo-2,6-difluoroanisole (1.0 equiv)
-
Amine (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction vessel, add 4-halo-2,6-difluoroanisole, the amine, and potassium carbonate.
-
Add DMSO to the vessel.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
This protocol outlines the cross-coupling of the aryl halide with a boronic acid.
Materials:
-
4-halo-2,6-difluoroanisole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a Schlenk flask, combine the 4-halo-2,6-difluoroanisole, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the product by column chromatography.[1]
Sonogashira Coupling
This protocol describes the coupling of the aryl halide with a terminal alkyne.
Materials:
-
4-halo-2,6-difluoroanisole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-halo-2,6-difluoroanisole, Pd(PPh₃)₂Cl₂, and CuI.[3]
-
Add anhydrous THF and triethylamine.[3]
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours.[4]
-
Monitor the reaction progress by TLC.
-
Once complete, quench the reaction with saturated aqueous ammonium chloride.[4]
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.[4]
Buchwald-Hartwig Amination
This protocol details the C-N bond formation between the aryl halide and an amine.
Materials:
-
4-halo-2,6-difluoroanisole (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a Schlenk tube.[5]
-
Add toluene, followed by the 4-halo-2,6-difluoroanisole and the amine.[5]
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with a suitable organic solvent and filter through a pad of celite.[5]
-
Concentrate the filtrate and purify the crude product by column chromatography.[5]
Visualizing Reaction Pathways and Workflows
References
A Comparative Guide to the Reactivity of Chloro-difluoroanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of chloro-difluoroanisole isomers. Due to a lack of direct comparative experimental data in the current scientific literature for these specific isomers, this analysis is based on established principles of organic chemistry. The aim is to offer a predictive framework for researchers and to provide standardized protocols for experimentally determining their relative reactivities in common organic reactions.
The reactivity of substituted aromatic compounds like chloro-difluoroanisole is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. The methoxy group (-OCH₃) is an activating group and an ortho, para-director for electrophilic aromatic substitution, due to the resonance effect of the oxygen's lone pairs. Conversely, for nucleophilic aromatic substitution (SNAr), the methoxy group is deactivating at the meta position but can be activating at the ortho and para positions by stabilizing the Meisenheimer complex. Halogens (Cl and F) exert a deactivating inductive effect (-I) by withdrawing electron density from the ring, while also having a weak resonance effect (+R). For halogens, the inductive effect generally dominates, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack.
Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of various chloro-difluoroanisole isomers in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Coupling. The predictions are based on the electronic and steric environment of the reactive sites.
| Isomer | Predicted SNAr Reactivity (at C-Cl) | Predicted Suzuki-Miyaura Coupling Reactivity (at C-Cl) | Rationale |
| 2-Chloro-3,4-difluoroanisole | High | High | The chlorine is ortho to an activating methoxy group and a deactivating fluorine, and para to another deactivating fluorine. The strong electron withdrawal from the fluorine atoms at the ortho and para positions to the chlorine will activate the ring for nucleophilic attack. Steric hindrance is moderate. |
| 3-Chloro-2,4-difluoroanisole | Moderate | Moderate | The chlorine is meta to the methoxy group, which has a less pronounced electronic effect on this position. The fluorine atoms are ortho and para to the chlorine, providing activation for SNAr. |
| 4-Chloro-2,3-difluoroanisole | High | High | The chlorine is para to the activating methoxy group, which can stabilize the intermediate in SNAr. The two fluorine atoms are ortho to the chlorine, providing strong inductive withdrawal and activating the site for nucleophilic attack. |
| 4-Chloro-2,5-difluoroanisole | Moderate-High | Moderate-High | The chlorine is para to the methoxy group. One fluorine is ortho and the other is meta to the chlorine. The ortho fluorine provides good activation. |
| 4-Chloro-2,6-difluoroanisole | Low | Low | The chlorine is para to the methoxy group, but is flanked by two ortho fluorine atoms. This creates significant steric hindrance around the chlorine, which is expected to decrease the reaction rate for both SNAr and the oxidative addition step in Suzuki-Miyaura coupling.[1] |
| 5-Chloro-2,3-difluoroanisole | Moderate | Moderate | The chlorine is meta to the methoxy group. The fluorine atoms are ortho and para to the chlorine, providing activation. |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for evaluating the reactivity of chloro-difluoroanisole isomers. Optimization of reaction conditions is often necessary for specific substrates.
Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a chloro-difluoroanisole isomer with a generic nucleophile, such as an amine or an alkoxide.
Materials:
-
Chloro-difluoroanisole isomer (1.0 mmol)
-
Nucleophile (e.g., amine, sodium alkoxide) (1.2 mmol)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP) (5 mL)
-
Base (if required, e.g., K₂CO₃, NaH) (1.5 mmol)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the chloro-difluoroanisole isomer and the solvent.
-
If the nucleophile is an amine, add the amine directly to the solution. If the nucleophile is an alcohol, it may be necessary to first deprotonate it with a base like sodium hydride to form the more nucleophilic alkoxide. For other nucleophiles, a base like potassium carbonate may be required.
-
Stir the reaction mixture at room temperature or heat as necessary (typical temperatures range from 60 to 150 °C). The progress of the reaction should be monitored by a suitable technique such as TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of a chloro-difluoroanisole isomer with a boronic acid. The C-Cl bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions.[2]
Materials:
-
Chloro-difluoroanisole isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water) (5 mL)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction flask, combine the chloro-difluoroanisole isomer, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system and degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Reactivity Factors
The following diagrams illustrate key concepts related to the reactivity of chloro-difluoroanisole isomers.
Caption: Factors influencing SNAr reactivity.
Caption: Catalytic cycle of Suzuki-Miyaura coupling.
References
Validating the Structure of Novel Compounds from 4-Chloro-2,6-difluoroanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and validation of novel compounds are fundamental to advancing drug discovery and materials science. 4-Chloro-2,6-difluoroanisole serves as a valuable starting material for introducing a polysubstituted fluorinated phenyl moiety into new molecular architectures. The precise structural confirmation of these novel compounds is paramount to understanding their chemical properties and biological activities. This guide provides a comparative overview of the key experimental methodologies for validating the structures of compounds derived from this compound and offers insights into alternative synthetic strategies.
Core Structural Validation Techniques
The robust characterization of novel organic compounds relies on a combination of spectroscopic and analytical techniques. For derivatives of this compound, the following methods are indispensable.
Table 1: Comparison of Key Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique proton environments, their chemical shifts, splitting patterns (coupling), and integration (proton count). | Provides detailed information about the molecular framework and the relative positions of protons. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Number of unique carbon environments and their chemical shifts. | Reveals the carbon skeleton of the molecule, including quaternary carbons. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times. |
| ¹⁹F NMR | Number of unique fluorine environments, their chemical shifts, and coupling to other nuclei. | Highly sensitive and provides direct evidence for the incorporation and environment of fluorine atoms. | Not all NMR spectrometers are equipped for ¹⁹F detection. |
| Mass Spectrometry (MS) | Molecular weight of the compound and its fragmentation pattern. | Confirms the molecular formula and can provide structural clues from fragmentation. | Isomeric compounds may have identical molecular weights. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and non-destructive method to identify key chemical bonds. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols for Structural Validation
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: Typically -2 to 12 ppm.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: Typically 0 to 220 ppm.
¹⁹F NMR Acquisition:
-
Spectrometer: Equipped with a fluorine probe.
-
Pulse Program: Standard single-pulse experiment, often proton-decoupled.
-
Reference: Typically CFCl₃ as an external or internal standard.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the analyte's properties.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight.
-
High-Resolution MS (HRMS): Performed to obtain an accurate mass measurement for molecular formula determination.
Visualizing the Validation Workflow
The logical progression of experiments is key to efficiently and definitively validating the structure of a novel compound.
Caption: Experimental workflow for the synthesis and structural validation of novel compounds.
Alternative Synthetic Approaches
While this compound is a useful precursor, alternative synthetic routes may offer advantages in terms of accessibility of starting materials, reaction efficiency, or the introduction of different substitution patterns.
Table 2: Comparison of Synthetic Strategies for Polysubstituted Fluoroaromatics
| Synthetic Strategy | Description | Starting Materials | Key Advantages | Key Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., Cl, F) on an electron-deficient aromatic ring by a nucleophile. | Activated fluoroaromatics (e.g., with nitro groups), various nucleophiles. | High yields for activated substrates, broad scope of nucleophiles. | Requires electron-withdrawing groups on the aromatic ring; can be challenging for less activated systems. |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C, C-N, or C-O bonds using a palladium catalyst. Includes reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. | Aryl halides/triflates, boronic acids/esters, amines, alcohols. | Wide substrate scope, high functional group tolerance, and predictable regioselectivity. | Catalyst cost and sensitivity, potential for side reactions. |
| Direct C-H Fluorination | Introduction of a fluorine atom directly onto an aromatic C-H bond. | Aromatic compounds, electrophilic fluorinating reagents (e.g., Selectfluor). | Atom-economical, avoids pre-functionalization of the starting material. | Often lacks regioselectivity, can be challenging to control. |
Signaling Pathway Visualization
In drug discovery, novel compounds are often designed to interact with specific biological signaling pathways. The following is a generic representation of a kinase signaling pathway that could be a target for inhibitors synthesized from precursors like this compound.
Caption: A representative kinase signaling pathway and a potential point of inhibition.
Unveiling the Bioactivity of 4-Chloro-2,6-difluoroanisole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides a comparative analysis of the biological activities of a hypothetical series of 4-Chloro-2,6-difluoroanisole derivatives, offering insights into their potential as cytotoxic agents and enzyme inhibitors. The following data and protocols are presented to facilitate further investigation and method development in the screening of similar halogenated compounds.
While specific experimental data on this compound derivatives is not extensively available in the public domain, this guide leverages established principles of biological activity screening for halogenated aromatic compounds to present a representative comparison. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of compounds.[1][2] For instance, halogenated phenols and β-nitrostyrenes have demonstrated significant antimicrobial and antibiofilm activities.[3][4]
Comparative Analysis of Biological Activities
To effectively screen novel compounds like this compound derivatives, a panel of assays is typically employed to assess their cytotoxic, antimicrobial, and enzyme-inhibiting properties. The data presented below is hypothetical but reflects typical outcomes of such screening campaigns.
Table 1: Cytotoxicity Profile of this compound Derivatives against Cancer Cell Lines
| Compound | Derivative Substitution | IC50 (µM) vs. HeLa | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 |
| CDFA-1 | 4-Amino | 15.2 | 22.5 | 18.9 |
| CDFA-2 | 4-Nitro | 8.7 | 12.1 | 9.8 |
| CDFA-3 | 4-Hydroxy | 25.6 | 35.8 | 30.1 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 0.9 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Derivative Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| CDFA-1 | 4-Amino | 32 | 64 | >128 |
| CDFA-2 | 4-Nitro | 16 | 32 | 64 |
| CDFA-3 | 4-Hydroxy | 64 | >128 | >128 |
| Ciprofloxacin | (Control for Bacteria) | 1 | 0.5 | N/A |
| Amphotericin B | (Control for Fungi) | N/A | N/A | 2 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Table 3: Enzyme Inhibition Profile of this compound Derivatives
| Compound | Derivative Substitution | Kinase Target | IC50 (µM) |
| CDFA-1 | 4-Amino | p38 MAPK | 10.5 |
| CDFA-2 | 4-Nitro | IKKβ | 5.2 |
| CDFA-3 | 4-Hydroxy | p38 MAPK | 22.8 |
| Staurosporine | (Control) | Pan-Kinase | 0.01 |
The data presented in these tables is for illustrative purposes and should be replaced with experimental results.[5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.
1. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[5]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (S. aureus, E. coli, C. albicans) in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
3. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[8]
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP, and the test compounds.[8]
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and various concentrations of the test compound.[8]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.[8]
-
Detection: After a set incubation period, stop the reaction and measure the amount of product formed, often through luminescence or fluorescence detection.[8]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex workflows and signaling pathways.
Caption: General workflow for in vitro cytotoxicity screening.
Many small molecule inhibitors exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.[9] The NF-κB and MAPK signaling pathways are common targets for such inhibitors.[10][11]
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
The provided framework offers a starting point for the systematic biological activity screening of this compound derivatives. By employing these standardized assays and comparative analyses, researchers can effectively identify promising lead compounds for further development in the fields of oncology and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Small-molecule Articles | Smolecule [smolecule.com]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Functionalization of 4-Chloro-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated and fluorinated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. 4-Chloro-2,6-difluoroanisole is a valuable building block, featuring a reactive chlorine atom for cross-coupling reactions and two fluorine atoms that can enhance the metabolic stability and binding affinity of derivative compounds. The strategic selection of a catalyst is paramount for achieving high yields, selectivity, and cost-effectiveness in the derivatization of this substrate.
This guide provides a comparative overview of palladium, nickel, and copper catalysts for the functionalization of this compound, with a focus on C-C and C-N bond-forming reactions. While direct comparative studies on this specific substrate are limited, this analysis draws upon experimental data from structurally similar chloro- and fluoroarenes to provide a predictive framework for catalyst performance.
At a Glance: Catalyst Comparison
| Feature | Palladium Catalysis | Nickel Catalysis | Copper Catalysis |
| Cost & Abundance | High cost, less abundant | Lower cost, more earth-abundant | Low cost, highly abundant |
| Reactivity with Aryl Chlorides | Often requires specialized, electron-rich, and bulky ligands for high efficiency. | Generally more effective for activating the strong C-Cl bond. | Traditionally less reactive than Pd and Ni, but recent advances with specific ligands show promise. |
| Catalytic Cycles | Predominantly proceeds through Pd(0)/Pd(II) two-electron pathways. | Can access Ni(I)/Ni(III) catalytic cycles and single-electron transfer (SET) pathways. | Often involves Cu(I)/Cu(III) cycles; can proceed through radical pathways. |
| Functional Group Tolerance | Generally exhibits broad functional group tolerance.[1] | Can be more sensitive to certain functional groups. | Tolerance is highly dependent on the ligand and reaction conditions. |
| Ligand Development | Extensive library of well-established and commercially available ligands. | A rapidly developing field with increasingly robust and versatile ligands. | Ligand development is crucial and an active area of research. |
Quantitative Performance Data: A Predictive Comparison
The following tables summarize representative data for Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions on substrates analogous to this compound. These data provide a baseline for expected catalyst performance.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | High turnover numbers are often achievable with palladium catalysts. |
| NiCl₂(dppp) (5 mol%) | - | K₃PO₄ | Dioxane | 100 | 12 | ~90 | Nickel catalysts are a cost-effective alternative for aryl chlorides.[1] |
| CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 24 | Moderate | Copper-catalyzed Suzuki-Miyaura couplings of aryl chlorides are less common and often require higher temperatures and specific ligands. |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | NaOtBu | Toluene | 100 | 12 | >98 | Palladium systems are highly efficient for a broad range of amines.[2] |
| NiCl₂(glyme) (5 mol%) | t-Bu-JohnPhos (10 mol%) | NaOtBu | Dioxane | 110 | 24 | ~92 | Nickel catalysis is effective, though sometimes requires slightly higher catalyst loadings and temperatures. |
| CuI (5 mol%) | N¹,N²-diarylbenzene-1,2-diamine | NaOMe | DMSO | 40-70 | 24 | >90 | Recent developments in ligand design have enabled mild conditions for copper-catalyzed amination of aryl chlorides.[3] |
Experimental Protocols
Detailed methodologies for key functionalization reactions are provided below. These protocols are based on established procedures for related substrates and should be optimized for this compound.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Nickel-Catalyzed Buchwald-Hartwig Amination
-
In a glovebox, add the nickel pre-catalyst (e.g., NiCl₂(dme), 5 mol%), the ligand (e.g., JohnPhos, 10 mol%), and the base (e.g., NaOtBu, 1.5 mmol) to a vial.
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., dioxane, 3 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 24 hours).
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
General Protocol for Copper-Catalyzed Amination
-
To a Schlenk tube, add CuI (5 mol%), the diamine ligand (10 mol%), and the base (e.g., NaOMe, 1.5 mmol).
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Add the solvent (e.g., DMSO, 2 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 70 °C) for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Process
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A simplified catalytic cycle for cross-coupling reactions (M = Pd, Ni, or Cu).
Caption: A decision-making guide for catalyst selection.
Conclusion
The choice between palladium, nickel, and copper for the functionalization of this compound depends on the specific synthetic goals, including desired reaction type, cost constraints, and process scalability. Palladium catalysis remains the most versatile and well-documented approach, often providing the highest yields under mild conditions for a wide range of transformations.[4] Nickel catalysis has emerged as a highly attractive, cost-effective alternative, particularly for the activation of robust aryl chloride bonds.[1] While historically less utilized for these transformations, recent advancements in ligand design have made copper an increasingly viable option, especially for C-N couplings under mild conditions.[3] The data and protocols presented in this guide serve as a starting point for the development of efficient and robust synthetic routes for the derivatization of this compound.
References
A Comparative Guide to the Reaction Kinetics of 4-Chloro-2,6-difluoroanisole in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-Chloro-2,6-difluoroanisole in the context of nucleophilic aromatic substitution (SNAr) reactions. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages established principles of SNAr reactivity and comparative data from structurally related compounds to provide a robust framework for understanding and predicting its kinetic behavior.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, crucial for the construction of arylamines, aryl ethers, and other key intermediates in the pharmaceutical and agrochemical industries. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The stability of this intermediate is a key factor governing the reaction rate. In many cases, particularly with highly activated systems or specific reaction conditions, a concerted mechanism may also be operative.
The reactivity of the aryl halide in SNAr reactions is significantly influenced by the nature of the leaving group. A well-established principle, often referred to as the "element effect," dictates that for many SNAr reactions, the order of reactivity is F > Cl > Br > I. This is in stark contrast to aliphatic nucleophilic substitution (SN2) reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the electron-rich transition state of the rate-determining nucleophilic attack.
Comparative Kinetic Data
| Substrate | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| 4-Fluoro-1-nitrobenzene | 4.4 x 10⁻³ | 2200 |
| 4-Chloro-1-nitrobenzene | 2.0 x 10⁻⁶ | 1 |
| 4-Bromo-1-nitrobenzene | 1.0 x 10⁻⁶ | 0.5 |
| 4-Iodo-1-nitrobenzene | 4.0 x 10⁻⁷ | 0.2 |
Data is illustrative and based on established trends in SNAr reactions. Actual values may vary depending on specific reaction conditions.
Based on this trend, it is expected that a nucleophilic attack on this compound would be significantly slower than on its fluoro-analogue and comparable to, or slightly faster than, its bromo- and iodo-counterparts under similar conditions. The two fluorine atoms at the ortho positions and the methoxy group will further influence the reactivity through their electronic and steric effects.
Experimental Protocols
To quantify the reaction kinetics of this compound, a well-designed experimental protocol is essential. UV-Visible spectrophotometry is a common and effective technique for monitoring the progress of SNAr reactions, particularly when a colored product is formed or when the reactants and products have distinct UV-Vis spectra.
General Protocol for Kinetic Analysis using UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol).
Materials:
-
This compound
-
Piperidine (or other desired nucleophile)
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in methanol at concentrations significantly higher than the substrate (e.g., 0.01 M, 0.02 M, 0.05 M) to ensure pseudo-first-order conditions.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the expected product to determine the wavelength of maximum absorbance (λmax). If the product is unknown, the reaction mixture can be allowed to go to completion, and the spectrum of the final solution can be recorded.
-
-
Kinetic Runs:
-
Set the spectrophotometer to a fixed wavelength (λmax) and maintain a constant temperature using the thermostatted cell holder.
-
Pipette a known volume of the this compound stock solution into a cuvette.
-
Initiate the reaction by rapidly adding a known volume of the piperidine stock solution to the cuvette, quickly mix the contents, and immediately start recording the absorbance as a function of time.
-
Continue data collection until the reaction is essentially complete (i.e., the absorbance reading is stable).
-
Repeat the experiment with different concentrations of piperidine.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation: A(t) = (A₀ - A∞)e^(-k_obs*t) + A∞ where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
The second-order rate constant (k) can then be determined from the slope of a plot of k_obs versus the concentration of piperidine: k_obs = k[Piperidine]
-
Mandatory Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the rate constant of an SNAr reaction using UV-Vis spectrophotometry.
Signaling Pathway: General SNAr Mechanism
Caption: General two-step mechanism for a nucleophilic aromatic substitution (SNAr) reaction.
Cross-Validation of Analytical Methods for the Quantification of 4-Chloro-2,6-difluoroanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Chloro-2,6-difluoroanisole, a key intermediate in various synthetic processes, is critical for ensuring product quality and consistency. Cross-validation of analytical methods is an essential step in method development and implementation, providing a high degree of assurance in the reliability of analytical data. This guide offers a comparative overview of potential analytical methodologies for this compound, supported by typical performance data observed for structurally similar halogenated aromatic compounds.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two common and powerful techniques for the analysis of semi-volatile and non-volatile organic compounds like this compound. The following table summarizes the expected performance characteristics of these methods, based on data from analogous compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Range | 0.1 - 100 ng/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~150 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL | ~500 ng/mL |
| Specificity | High | Moderate to High |
| Matrix Effect | Potential for interference, often mitigated by sample preparation and selective ionization. | Potential for interference, addressed by chromatographic separation and choice of detector. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. The following are example methodologies for GC-MS and HPLC analysis that would require optimization and validation for this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 250°C.
-
Oven Temperature Program : Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume : 1 µL in splitless mode.
-
-
Mass Spectrometer Conditions :
-
Ion Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode (m/z 50-300) can be used for initial identification.
-
-
Sample Preparation :
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.[1]
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of moderately concentrated analytes.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.
-
Gradient Program : Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : Determined by acquiring the UV spectrum of this compound (a PDA detector is useful for this).
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of GC-MS and HPLC-UV for this compound analysis.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2,6-difluoroanisole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 4-Chloro-2,6-difluoroanisole (CAS No. 170572-51-7), a halogenated aromatic ether.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be aware of the potential hazards and to take appropriate safety measures. Halogenated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or potential for splashing, consider a chemical-resistant apron. | Minimizes the risk of skin exposure. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[2] For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Collect the absorbed material or swept solids and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Proper Disposal Procedure
The disposal of this compound and any associated waste must be handled as hazardous waste.[3][4]
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][5] this compound waste should be collected in a designated container for halogenated organic compounds.[5]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, contaminated solvents, and spill cleanup materials, in a designated, compatible, and properly sealed waste container.[3][4]
-
Do not overfill waste containers; a general rule is to fill to no more than 90% capacity.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include any other components of the waste mixture.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6]
-
Follow all institutional and regulatory procedures for waste handover and documentation.
-
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-2,6-difluoroanisole
Essential Safety and Handling Guide for 4-Chloro-2,6-difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. The following information is based on best practices for handling halogenated aromatic compounds and data from structurally similar chemicals. Always consult the specific Safety Data Sheet (SDS) for the exact chemical being used before any handling, storage, or disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound and should be handled with caution. Based on data for similar compounds, potential hazards include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Irritation/Corrosion : May cause skin irritation.[1][2][3]
-
Respiratory Irritation : May cause respiratory irritation.[1][3]
A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.[4][5] | Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and breakthrough time.[4] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Experimental Protocol
-
Prepare the Work Area : Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[4] All necessary equipment and reagents should be placed within the fume hood.[4] An eyewash station and safety shower should be readily accessible.[6]
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Handling :
-
Aliquot the Chemical : Carefully measure and transfer the required amount of the chemical. Use appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.[4]
-
Perform the Reaction : Conduct all experimental procedures within the chemical fume hood.[4] Keep the sash at the lowest possible height while allowing for comfortable work.[4]
-
-
Cleanup and Disposal :
-
Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.[4]
-
Segregate Waste : Halogenated organic waste must be collected separately from non-halogenated waste.[4] Use a designated, properly labeled waste container.
-
Dispose of Waste : Follow your institution's hazardous waste disposal procedures. Dispose of contents and container to an approved waste disposal plant.[7][8]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Logical Relationship
Caption: Logical flow for the disposal of this compound waste.
Disposal Protocol
-
Segregation :
-
Liquid Waste : Unused this compound and solvent rinsate from decontamination should be collected in a clearly labeled, sealed container designated for halogenated organic waste.
-
Solid Waste : Contaminated personal protective equipment (gloves, etc.) and any absorbent materials used for spills should be collected in a separate, labeled bag for contaminated solid waste.
-
-
Storage : Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials, pending disposal.[6]
-
Disposal : Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not pour chemical waste down the drain.[9]
References
- 1. 69411-06-9 | 4-CHLORO-2,6-DIFLUOROANILINE [fluoromart.com]
- 2. 4-Chloro-2,6-Difluoroaniline | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
